molecular formula C7H9BrN2 B1378940 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine CAS No. 1196155-47-1

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Numéro de catalogue: B1378940
Numéro CAS: 1196155-47-1
Poids moléculaire: 201.06 g/mol
Clé InChI: RHPLGVPJDFRGHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPLGVPJDFRGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-47-1
Record name 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for the preparation of this important compound.

The core structure, a fused pyrazolo-pyridine system, is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including antidepressant and anticancer properties. The introduction of a bromine atom at the 3-position further enhances its utility as a versatile intermediate for late-stage functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space in the development of novel therapeutics.

This document will detail a robust two-step synthetic pathway, commencing with the construction of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, followed by a regioselective bromination to yield the final product.

Synthetic Strategy and Mechanistic Considerations

The most common and efficient approach to the synthesis of this compound involves a two-stage process:

  • Formation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core: This is typically achieved through the cyclization of a suitable precursor, such as a derivative of 2-(2-aminoethyl)pyridine.

  • Regioselective Bromination: The subsequent introduction of a bromine atom at the C3 position of the pyrazole ring is accomplished via electrophilic aromatic substitution.

Part 1: Synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Core

A prevalent method for constructing the bicyclic core involves the N-amination of a piperidine derivative followed by an intramolecular cyclization. A common starting material for this sequence is 2-pyridineethanol.

Reaction Pathway:

Synthesis of Core A 2-Pyridineethanol B 2-(2-Aminoethyl)pyridine A->B 1. Halogenation 2. Amination C N-Amino-2-(2-aminoethyl)pyridinium salt B->C N-Amination (e.g., HOSA) D 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine C->D Intramolecular Cyclization (Base) Bromination Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization Reactant Pyrazolo-pyridine Core + Br+ Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate Slow Product 3-Bromo Product + H+ Intermediate->Product Fast

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Key Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets, serving as a fertile ground for drug discovery. This compound is a prominent member of this class. This heterocyclic compound, featuring a fused pyrazole and tetrahydropyridine ring system, has garnered significant attention for its utility as a versatile building block in the synthesis of complex therapeutic agents.[1] Its unique combination of a rigid bicyclic core, conformational flexibility from the saturated pyridine ring, and a strategically placed bromine atom makes it an invaluable intermediate for researchers and drug development professionals.[1] The bromine atom, in particular, acts as a crucial synthetic handle, enabling a wide array of cross-coupling reactions that are fundamental to modern pharmaceutical development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, properties, and applications, offering field-proven insights for scientists engaged in cutting-edge research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its core identity and physical characteristics. This compound is defined by a specific arrangement of atoms that dictates its reactivity and potential applications.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1196155-47-1 [1][2]
Molecular Formula C₇H₉BrN₂ [1]
Molecular Weight 201.06 g/mol [1][2]
IUPAC Name This compound [1][2]
Canonical SMILES BrC1=C2CCCCN2N=C1 [2]

| InChI Key | RHPLGVPJDFRGHY-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Source(s)
Purity ≥98% (typical) [2]
LogP 1.86 [2]
Hydrogen Bond Acceptors 1 [2]

| Fsp3 | 0.57 |[2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process, as its efficiency and purity directly impact subsequent drug discovery efforts. While several proprietary methods exist, a common and illustrative approach involves the hydrogenation of the corresponding aromatic pyrazolo[1,5-a]pyridine precursor, followed by selective bromination.

The choice of hydrogenation as a key step is deliberate; it transforms the flat, aromatic pyridine ring into a more flexible, three-dimensional tetrahydropyridine ring. This structural change is often crucial for optimizing how a drug molecule fits into the binding pocket of a target protein. The subsequent bromination at the 3-position of the pyrazole ring is a strategic move. This position is electronically activated, facilitating electrophilic substitution, while the bromine atom itself is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse reactions in medicinal chemistry for building molecular complexity.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product start Pyrazolo[1,5-a]pyridine step1 Step 1: Hydrogenation (e.g., H₂, Pd/C) Reduces the pyridine ring. start->step1 Transform step2 Step 2: Bromination (e.g., NBS in Acetonitrile) Selectively adds Br at C3. step1->step2 Intermediate product This compound step2->product Purification

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate and final product.

Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

  • Reactor Setup: A 500 mL hydrogenation vessel is charged with pyrazolo[1,5-a]pyridine (10.0 g, 84.6 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w).

  • Solvent Addition: Methanol (200 mL) is added to the vessel. The choice of methanol is due to its ability to dissolve the starting material and its stability under hydrogenation conditions.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50 psi. The reaction mixture is stirred vigorously at room temperature for 16 hours.

  • Work-up and Filtration: The reaction is depressurized, and the mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional methanol (50 mL). The filtration is crucial to prevent catalyst contamination in the final product.

  • Purification: The combined filtrate is concentrated under reduced pressure to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a crude oil, which is used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolution: The crude intermediate from Step 1 is dissolved in acetonitrile (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Acetonitrile is an excellent solvent for this reaction, as it is polar and aprotic.

  • Cooling: The solution is cooled to 0°C in an ice-water bath. This is a critical control point to manage the exothermicity of the bromination reaction and minimize side-product formation.

  • Reagent Addition: N-Bromosuccinimide (NBS) (15.8 g, 88.8 mmol, 1.05 eq.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. NBS is a preferred brominating agent as it is a solid that is easy to handle and provides a source of electrophilic bromine.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: The reaction is quenched by adding saturated aqueous sodium thiosulfate solution (100 mL) to consume any unreacted bromine. The mixture is then extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure title compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its application as a core scaffold for developing novel therapeutics across different disease areas. Its structure has been identified as a key component in compounds targeting complex diseases like cancer and viral infections.

  • Photodynamic Therapy for Cancer: Researchers have successfully incorporated the tetrahydropyrazolo[1,5-a]pyridine moiety into chlorin-based photosensitizers.[3] These novel compounds show impressive activity against both melanotic and amelanotic melanoma cells, a notoriously difficult-to-treat cancer.[3] The scaffold helps tune the photophysical and solubility properties of the final molecule, enhancing its therapeutic efficacy.[3]

  • Hepatitis B Virus (HBV) Inhibition: In the fight against chronic Hepatitis B, this scaffold has been instrumental in the discovery of a new class of Core Protein Allosteric Modulators (CpAMs).[4] These molecules disrupt the HBV lifecycle by interfering with the assembly of the viral capsid. The lead compounds built from the 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core (a closely related isomer) demonstrated potent inhibition of HBV DNA viral load in preclinical models.[4]

Drug_Discovery_Logic cluster_rxn Synthetic Diversification cluster_apps Therapeutic Candidates Scaffold This compound Bromine Handle (C3) Bicyclic Core Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Scaffold:f0->Coupling Enables Reaction App1 HBV CpAMs (Antiviral) Coupling->App1 Builds Complexity App2 Fused Chlorins (Anti-Cancer) Coupling->App2 Builds Complexity

Caption: Role of the scaffold in synthetic diversification for drug discovery.

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[2][5] Handling should be performed in a well-ventilated area or a chemical fume hood.[5]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors.[2][5] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined structure, strategic functionalization, and versatile reactivity provide a robust platform for the design and synthesis of next-generation therapeutics. For researchers and drug development professionals, a deep understanding of this scaffold's properties and potential is a key asset in the ongoing quest to address unmet medical needs. Its proven success in complex areas like oncology and virology underscores its status as a truly privileged scaffold in the art and science of drug discovery.

References

physical and chemical properties of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The document details the compound's core physicochemical properties, expected spectroscopic signature, chemical reactivity, and its strategic application in synthetic chemistry. By grounding theoretical knowledge in practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in their discovery programs. We will explore its synthesis, functionalization—particularly through cross-coupling reactions—and the necessary safety protocols for its handling.

Introduction: A Scaffold of Opportunity

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing fused ring systems being particularly prominent. The pyrazolo[1,5-a]pyridine core is a notable "privileged scaffold," appearing in molecules with a wide array of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of two key features—a bromine atom and a saturated pyridine ring—transforms the parent scaffold into a highly versatile and strategically valuable synthetic intermediate.

  • The Bromine Handle : The bromine atom at the 3-position of the pyrazole ring is not merely a substituent; it is a powerful synthetic handle. As an excellent leaving group, it renders the molecule an ideal substrate for a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[3] This allows for the precise and efficient installation of diverse molecular fragments, a cornerstone of modern library synthesis and lead optimization.

  • The Saturated Ring : The hydrogenation of the pyridine ring to a tetrahydropyridine introduces conformational flexibility.[4] This three-dimensional character is increasingly sought after in drug design to improve properties such as solubility, metabolic stability, and binding affinity by enabling better exploration of protein binding pockets.

This combination of a reactive coupling site on a flexible, drug-like scaffold makes this compound a critical tool for navigating complex synthetic challenges.

Caption: Chemical Structure of the Topic Compound.

Physicochemical and Identity Data

Precise identification and understanding of a compound's physical properties are prerequisites for its successful application in research and development. The following tables summarize the key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers

Parameter Value Source
IUPAC Name This compound [5]
CAS Number 1196155-47-1 [4][5]
Molecular Formula C₇H₉BrN₂ [4]
Molecular Weight 201.06 g/mol [4]
Canonical SMILES C1CCN2N=CC(=C2C1)Br [5]

| InChI Key | RHPLGVPJDFRGHY-UHFFFAOYSA-N |[5] |

Table 2: Physical and Computed Properties

Parameter Value Source
Appearance Colorless to light yellow liquid (typical for related compounds) [6]
LogP 1.86 [5]
Hydrogen Bond Acceptors 1 [5]
Fsp3 0.57 [5]

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, EtOH, CH₂Cl₂) |[7] |

Spectroscopic and Analytical Characterization

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for a robust prediction of its analytical signature. A senior scientist would use knowledge of related structures to anticipate the results, ensuring effective quality control of incoming material.

3.1 Expected Spectroscopic Profile

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

    • Aromatic/Olefinic Region (δ 6.0-7.5 ppm): A single singlet should appear, corresponding to the lone proton on the pyrazole ring (C2-H).

    • Aliphatic Region (δ 1.5-4.5 ppm): Three distinct multiplets corresponding to the protons on the tetrahydropyridine ring are expected. The protons adjacent to the nitrogen atoms (at C4 and C7) will be shifted downfield (likely δ 3.5-4.5 ppm) compared to the protons at C5 and C6 (likely δ 1.5-2.5 ppm).

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the seven unique carbon environments.

    • Aromatic/Olefinic Region (δ 90-150 ppm): Signals for the five carbons of the pyrazolo[1,5-a] core. The carbon bearing the bromine (C3) will be significantly shifted.

    • Aliphatic Region (δ 20-60 ppm): Signals for the four sp³ hybridized carbons of the tetrahydropyridine ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z 201 and 203 in an approximate 1:1 ratio. This characteristic isotopic pattern is the definitive signature of a molecule containing a single bromine atom.

3.2 Protocol: Identity and Purity Confirmation Workflow

This protocol outlines the self-validating system for confirming the identity and assessing the purity of a newly acquired or synthesized batch of this compound.

Objective: To confirm structural identity and determine purity to be ≥95% before use in a reaction.

Methodology:

  • Sample Preparation:

    • Rationale: Choice of solvent is critical to avoid signal overlap and ensure full dissolution.

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

  • LC-MS Analysis:

    • Inject 1-2 µL of the prepared solution onto a C18 reverse-phase HPLC column.

    • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Validation: The resulting chromatogram should show a single major peak. The mass spectrum associated with this peak must display the characteristic Br isotope pattern at m/z 201/203. Purity is calculated from the peak area percentage at a relevant wavelength (e.g., 254 nm).

  • NMR Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, multiplicities, and integrations must match the expected profile described in section 3.1. The absence of significant unassignable peaks confirms the purity.

Caption: Workflow for Analytical Validation.

Chemical Reactivity and Synthesis

4.1 Synthetic Strategy

The most direct and common synthetic route to this compound involves the modification of the parent aromatic heterocycle, pyrazolo[1,5-a]pyridine.[4] The typical sequence involves:

  • Bromination: Electrophilic bromination of pyrazolo[1,5-a]pyridine, which preferentially occurs at the electron-rich C3 position.

  • Hydrogenation: Reduction of the pyridine ring to the tetrahydropyridine. This is typically achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere.

G Start Pyrazolo[1,5-a]pyridine Step1 Electrophilic Bromination (e.g., NBS, DMF) Start->Step1 Intermediate 3-Bromopyrazolo[1,5-a]pyridine Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., H2, Pd/C, EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible High-Level Synthetic Workflow.

4.2 Core Reactivity: The Power of Cross-Coupling

The synthetic value of this molecule is overwhelmingly derived from the reactivity of its C-Br bond. It is an ideal substrate for creating new carbon-carbon and carbon-heteroatom bonds, enabling rapid diversification of the core scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested method for coupling an arylboronic acid to the scaffold.

Objective: To synthesize 3-Aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Methodology:

  • Inert Atmosphere:

    • Rationale: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial for catalytic activity.

    • To a flame-dried round-bottom flask, add the bromo-scaffold, arylboronic acid, and base.

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

    • Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

  • Validation:

    • Confirm the structure and purity of the final product using the analytical workflow described in Section 3.2. The mass will increase corresponding to the addition of the aryl group, and the bromine isotope pattern will be absent.

Applications in Drug Discovery

While this compound is not an active pharmaceutical ingredient itself, it serves as an elite building block for constructing more complex molecules with therapeutic potential. The parent pyrazolo[1,5-a]pyrimidine and pyridine scaffolds are known to be inhibitors of various protein kinases, enzymes implicated in cancer and inflammatory diseases.[8][9] By using this bromo-derivative, medicinal chemists can rapidly synthesize libraries of novel compounds, attaching different chemical groups at the 3-position to probe the structure-activity relationship (SAR) of a given biological target.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 3: Hazard Information

Category Information Source
Pictograms GHS07 (Harmful/Irritant) [5]
Signal Word Warning [5]

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[5] |

Recommended Procedures:

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

    • If on Skin: Remove contaminated clothing and rinse skin with plenty of water.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its unique combination of a conformationally flexible, saturated heterocyclic core and a highly reactive bromine handle provides an efficient and versatile platform for the synthesis of novel, complex molecules. Understanding its physicochemical properties, reactivity, and proper handling is key to unlocking its full potential in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively incorporate this valuable building block into their synthetic programs.

References

An In-depth Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The tetrahydropyrazolo[1,5-a]pyridine core has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic targets. This guide focuses on a key derivative, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, providing an in-depth analysis of its chemical properties, commercial availability, and its burgeoning role as a versatile building block in the synthesis of biologically active molecules. As a Senior Application Scientist, my objective is to furnish researchers and drug development professionals with a comprehensive resource that is not only technically sound but also strategically insightful for its application in contemporary pharmaceutical research.

Core Compound Identification and Properties

Chemical Identity:

The compound at the center of this guide is This compound . Its unique bicyclic structure, featuring a fused pyrazole and tetrahydropyridine ring system, offers a three-dimensional architecture that is conducive to exploring complex biological target interactions.

PropertyValueSource(s)
CAS Number 1196155-47-1[1]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1CCN2N=CC(Br)=C2C1[1]
InChI Key RHPLGVPJDFRGHY-UHFFFAOYSA-N[1]

Structural Elucidation:

The chemical structure of this compound is depicted below. The strategic placement of the bromine atom at the 3-position of the pyrazole ring is of particular significance. This halogen atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, thereby facilitating the introduction of diverse substituents to explore the chemical space around the core scaffold.

Figure 1: Chemical structure of this compound.

Commercial Availability and Pricing

For researchers embarking on projects involving this scaffold, understanding its commercial availability is a critical first step. Several chemical suppliers offer this compound, typically at research-grade purity. The pricing can vary based on the supplier, quantity, and purity.

SupplierCatalog NumberPurityQuantityPrice (GBP)Source(s)
FluorochemF622288>98%250 mg£55.00[1]
1 g£203.00[1]
5 g£1011.00[1]
Sigma-AldrichAMBH9A7E9FC9--Varies
BenchChem---Inquiry
Apollo Scientific---Inquiry[2][3]
Key Organics---Inquiry[4]
Combi-Blocks---Inquiry[5][6]

Note: Pricing is subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

Synthetic Strategies: A Gateway to Novel Derivatives

Plausible Synthetic Workflow:

A likely synthetic approach would involve the cyclization of a suitably substituted pyridine derivative with a hydrazine equivalent, followed by bromination. Alternatively, a pre-brominated pyrazole precursor could be annulated with a piperidine-derived synthon.

Synthetic_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Hypothetical) Target This compound Intermediate1 Pyrazolo[1,5-a]pyridine Core Target->Intermediate1 Disconnection Intermediate2 Bromination Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterials Substituted Pyridine + Hydrazine derivative Cyclization Cyclization/ Annulation StartingMaterials->Cyclization Bromination Electrophilic Bromination (e.g., NBS) Cyclization->Bromination FinalProduct Target Molecule Bromination->FinalProduct

Figure 2: A plausible synthetic workflow for this compound.

The brominated nature of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties at the 3-position, a common strategy in hit-to-lead optimization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: A Scaffold of Opportunity

The tetrahydropyrazolo[1,5-a]pyridine scaffold is increasingly recognized for its therapeutic potential. While specific biological activity data for the 3-bromo derivative is limited in the public domain, its utility as a synthetic intermediate allows access to a range of potent molecules.

A. Kinase Inhibitors:

The pyrazolo[1,5-a]pyridine core is a known bioisostere of purines and has been successfully employed in the design of kinase inhibitors. For instance, derivatives of the isomeric pyrazolo[1,5-a]-1,3,5-triazine have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs). Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores have been utilized to develop inhibitors for Breast Tumor Kinase (BRK/PTK6) and Tropomyosin receptor kinases (TRKs), respectively.[7][8] The 3-bromo-tetrahydropyrazolo[1,5-a]pyridine provides a valuable starting point for the synthesis of novel kinase inhibitors by enabling the exploration of substitutions at the 3-position, which can be crucial for achieving potency and selectivity.

B. GPCR Modulators:

The structural complexity and conformational flexibility of the tetrahydropyrazolo[1,5-a]pyridine scaffold make it an attractive candidate for the development of G-protein coupled receptor (GPCR) modulators. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[9][10][11] The ability to diversify the 3-position of the bromo-precursor allows for the fine-tuning of interactions within the allosteric binding pockets of GPCRs.

C. Photodynamic Therapy:

Recent research has highlighted the potential of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as highly active photosensitizers for photodynamic therapy (PDT) in the treatment of melanoma.[12] These molecules can be activated by light to produce reactive oxygen species that induce cancer cell death. The synthesis of such complex molecules can be facilitated by versatile building blocks like the 3-bromo derivative, allowing for the attachment of the photosensitizing chlorin macrocycle.

D. Antiviral and Antitubercular Agents:

Derivatives of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been identified as Hepatitis B Virus (HBV) core protein allosteric modulators.[13] Additionally, pyrazolo[1,5-a]pyridine-3-carboxamides have shown promise as potent antitubercular agents.[14] These findings underscore the broad therapeutic potential of this heterocyclic family and highlight the importance of building blocks like this compound in the synthesis of novel anti-infective agents.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its readily available nature, coupled with the synthetic versatility endowed by the bromine substituent, positions it as a high-value building block for accessing a diverse range of novel chemical entities. The demonstrated and potential applications of the tetrahydropyrazolo[1,5-a]pyridine scaffold across multiple therapeutic areas, including oncology, infectious diseases, and neurology, ensure that this compound and its derivatives will continue to be of significant interest to the medicinal chemistry community. As our understanding of complex biological systems deepens, the demand for such versatile and strategically functionalized scaffolds will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

Spectroscopic Scrutiny of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, a notable heterocyclic compound, holds significant interest within the realms of medicinal chemistry and drug development. Its unique bicyclic structure, featuring a fused pyrazole and a saturated pyridine ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 3-position further enhances its utility as a key intermediate for a variety of chemical transformations. Accurate and comprehensive structural elucidation is paramount for its effective application. This in-depth technical guide provides a detailed analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical insights into the spectroscopic characterization of this important molecule.

Due to the limited availability of public, experimentally-validated spectral data for this specific compound, this guide will utilize high-quality predicted spectral data generated from reputable cheminformatics software. This approach, transparently acknowledged, allows for a comprehensive and instructive exploration of the molecule's spectroscopic properties, grounded in the fundamental principles of spectral interpretation and comparison with known data for analogous structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent atom numbering system are essential for the interpretation of spectral data. The structure of this compound is depicted below, along with the IUPAC numbering convention that will be used throughout this guide.

G M [M]⁺˙ m/z 200/202 M_Br [M-Br]⁺ m/z 121 M->M_Br - Br• Fragment1 Further Fragmentation (Loss of C₂H₄) M_Br->Fragment1 Fragment2 Further Fragmentation (Loss of CH₂N) M_Br->Fragment2

The Pyrazolo[1,5-a]pyridine Core: A Journey from Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing molecules that can interact with a wide range of biological targets. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolo[1,5-a]pyridine derivatives. We will delve into the foundational synthetic methodologies, explore their extensive applications in drug discovery, and provide insights into the structure-activity relationships that have driven the development of numerous therapeutic agents.

A Historical Perspective: The Dawn of a Privileged Scaffold

The first report of the pyrazolo[1,5-a]pyridine ring system dates back to 1948, marking the beginning of decades of exploration into its chemical and biological properties.[1][2] Early investigations focused on understanding the fundamental reactivity of this novel heterocyclic system. However, it was the discovery of the diverse pharmacological activities of its derivatives that truly propelled the pyrazolo[1,5-a]pyridine core into the spotlight of medicinal chemistry.[3][4]

Synthetic Methodologies: Building the Core

The construction of the pyrazolo[1,5-a]pyridine scaffold has been achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic methods.

Classical Synthetic Approaches: The Foundation

One of the most fundamental and historically significant methods for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of N-aminopyridinium salts with 1,3-dicarbonyl compounds or their equivalents. This approach, reminiscent of the Tschitschibabin pyridine synthesis in its use of a pyridine precursor, provides a versatile entry into a wide range of substituted pyrazolo[1,5-a]pyridines.[5][6][7]

The reaction is initiated by the N-amination of a pyridine derivative, typically with hydroxylamine-O-sulfonic acid or a similar aminating agent, to form the corresponding N-aminopyridinium salt, such as 1-aminopyridinium iodide.[8][9][10] This salt then undergoes a condensation reaction with a β-dicarbonyl compound in the presence of a base.

Mechanism of the Classical Synthesis

The mechanism proceeds through an initial nucleophilic attack of the enolate of the dicarbonyl compound onto the pyridine ring, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyridine core.

G cluster_0 Step 1: N-Amination of Pyridine cluster_1 Step 2: Condensation and Cyclization Pyridine Pyridine N-Aminopyridinium Salt N-Aminopyridinium Salt Pyridine->N-Aminopyridinium Salt H2NOSO3H Intermediate Intermediate N-Aminopyridinium Salt->Intermediate β-Dicarbonyl, Base Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate->Pyrazolo[1,5-a]pyridine Dehydration

Figure 1: General workflow for the classical synthesis of pyrazolo[1,5-a]pyridines.

Experimental Protocol: Synthesis of the Parent Pyrazolo[1,5-a]pyridine

This protocol provides a representative example of the classical synthesis of the unsubstituted pyrazolo[1,5-a]pyridine core.

Step 1: Synthesis of 1-Aminopyridinium Iodide [10]

  • To a solution of pyridine in a suitable solvent, add hydroxylamine-O-sulfonic acid portion-wise while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting 1-aminopyridinium salt can be precipitated by the addition of a non-polar solvent and collected by filtration.

  • The counterion can be exchanged to iodide by treatment with a solution of potassium iodide.

Step 2: Cyclization to Pyrazolo[1,5-a]pyridine

  • To a solution of 1-aminopyridinium iodide in a suitable solvent such as ethanol, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford the pyrazolo[1,5-a]pyridine product.

1,3-Dipolar Cycloaddition Reactions: A Powerful Alternative

A highly efficient and widely utilized method for the synthesis of pyrazolo[1,5-a]pyridines is the 1,3-dipolar cycloaddition of N-iminopyridinium ylides with alkynes or electron-deficient alkenes.[11][12][13] This reaction, a variation of the Huisgen cycloaddition, provides a convergent and often regioselective route to highly functionalized derivatives.

N-iminopyridinium ylides are typically generated in situ by the deprotonation of N-aminopyridinium salts with a base. These ylides then react as 1,3-dipoles with a suitable dipolarophile.

Mechanism of the 1,3-Dipolar Cycloaddition

The concerted [3+2] cycloaddition of the N-iminopyridinium ylide with an alkyne leads to a dihydropyrazolo[1,5-a]pyridine intermediate, which then aromatizes, often through oxidation, to yield the final product.

G N-Aminopyridinium Salt N-Aminopyridinium Salt N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridinium Salt->N-Iminopyridinium Ylide Base Cycloadduct Cycloadduct N-Iminopyridinium Ylide->Cycloadduct Alkyne Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine Oxidation

Figure 2: Reaction scheme for the 1,3-dipolar cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Modern Synthetic Innovations

In recent years, several innovative methods have been developed to streamline the synthesis of pyrazolo[1,5-a]pyridines, offering advantages in terms of efficiency, atom economy, and substrate scope.

  • Cross-Dehydrogenative Coupling (CDC): This strategy involves the direct coupling of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Acetic acid and molecular oxygen have been used to promote the cross-dehydrogenative coupling of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines.[11][12]

  • TEMPO-Mediated Annulation-Aromatization: A protocol utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as both a Lewis acid and an oxidant has been developed for the regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds.[14]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, particularly in condensation and cycloaddition reactions.[3][4]

Medicinal Chemistry and Therapeutic Applications

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a broad spectrum of biological activities.

Kinase Inhibitors in Oncology

A significant area of research has focused on the development of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as potent and selective kinase inhibitors for the treatment of cancer.[3][4][15] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

Table 1: Representative Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors and their Biological Activities

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference(s)
Pyrazolo[1,5-a]pyrimidinesPim-127 nM[16]
Pyrazolo[1,5-a]pyrimidinesCDK2/TRKACDK2: 0.09 µM, TRKA: 0.45 µM[17]
Pyrazolo[1,5-a]pyridinesPI3Kγ/δPI3Kγ: 4.0 nM, PI3Kδ: 9.1 nM[18]
Pyrazolopyridinesc-Met4.27 nM[19]
Pyrazolo[1,5-a]pyrimidinesTRKA0.2 nM[20]
Central Nervous System (CNS) Agents

The pyrazolo[1,5-a]pyrimidine scaffold is notably present in several nonbenzodiazepine hypnotic agents used for the treatment of insomnia. These drugs act as positive allosteric modulators of the GABAA receptor.

  • Zaleplon (Sonata®): A pyrazolo[1,5-a]pyrimidine derivative used for the short-term treatment of insomnia.

  • Indiplon: Another pyrazolo[1,5-a]pyrimidine derivative that was developed for the treatment of insomnia but has not been marketed.[21]

Furthermore, the pyrazolo[3,4-b]pyridine isomer, Cartazolate , was investigated in clinical trials for its anxiolytic effects.

Other Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration in a variety of other therapeutic areas:

  • Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis.

  • EP1 Receptor Antagonists: Novel pyrazolo[1,5-a]pyridine derivatives have been developed as orally active EP1 receptor antagonists for the potential treatment of overactive bladder.[22]

  • Neuropeptide Y1 Receptor Antagonists: Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as antagonists of the NPY Y1 receptor, with potential applications in the regulation of food intake.[23]

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the potency and selectivity of pyrazolo[1,5-a]pyridine derivatives for various biological targets. For kinase inhibitors, the nature and position of substituents on both the pyrazole and pyridine rings have been shown to be crucial for achieving high affinity and selectivity. For example, in the development of Pim-1 inhibitors, it was found that substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine core was more critical for activity than at the 3-position.[16]

Conclusion and Future Outlook

The journey of pyrazolo[1,5-a]pyridine derivatives, from their initial discovery to their establishment as a cornerstone of modern medicinal chemistry, highlights the enduring importance of heterocyclic chemistry in drug discovery. The synthetic versatility of this scaffold, coupled with its favorable pharmacological properties, has enabled the development of a diverse array of therapeutic agents. Future research is likely to focus on the development of even more selective and potent derivatives, the exploration of novel therapeutic applications, and the application of green chemistry principles to their synthesis. The rich history and promising future of pyrazolo[1,5-a]pyridines ensure that they will remain a focal point of research for years to come.

References

solubility of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, which features a fused pyrazole and a saturated tetrahydropyridine ring, serves as a versatile scaffold in the synthesis of novel therapeutic agents.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount. Solubility dictates the choice of solvents for chemical synthesis, purification, and the formulation of final drug products, ultimately influencing a compound's bioavailability and efficacy.

This guide provides a detailed analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in various organic solvents, and outlines rigorous experimental protocols for its quantitative determination.

Core Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the resulting physicochemical characteristics. The principle of "like dissolves like" serves as a fundamental guideline, where the solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[2]

  • Molecular Structure and Formula : The compound has a molecular formula of C₇H₉BrN₂ and a molecular weight of approximately 201.06 g/mol .[1][3] Its structure consists of a π-excessive pyrazole ring fused to a π-deficient and conformationally flexible tetrahydropyridine ring.[1][4]

  • Polarity and Lipophilicity : The molecule exhibits a distinct polarity balance. The pyrazole ring with its two nitrogen atoms is the primary polar region, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[3] Conversely, the saturated hydrocarbon portion of the tetrahydropyridine ring is non-polar. The calculated LogP value of 1.86 indicates moderate lipophilicity, suggesting a preference for organic solvents over water.[3]

  • Hydrogen Bonding Capability : The presence of two nitrogen atoms in the pyrazole ring allows the molecule to act as a hydrogen bond acceptor, which is a key interaction mechanism with protic solvents like alcohols.[3]

  • Basicity : As a nitrogen-containing heterocycle, this compound is expected to be a weak organic base.[5][6] This property is critical, as it implies that solubility can be significantly enhanced in acidic solutions through the formation of a more polar, soluble salt.[6][7]

Predictive Solubility Profile

Based on the physicochemical properties, a qualitative prediction of solubility in common organic solvent classes can be established. This predictive framework is essential for efficiently selecting solvents for screening and process development.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High Strong dipole-dipole interactions between the polar solvent and the pyrazole ring system are expected to lead to excellent solubility.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Good to Moderate These solvents possess an intermediate polarity capable of effectively solvating molecules with both polar and non-polar regions.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate The ability of the compound to accept hydrogen bonds from the solvent will promote solubility. However, the non-polar hydrocarbon portion may limit miscibility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Slight to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether. Overall solubility may be limited by the compound's polarity.
Non-Polar Hexanes, Toluene, HeptaneLow to Insoluble The significant polarity of the pyrazolo-pyridine core is incompatible with the weak van der Waals forces offered by non-polar solvents.[7]

Diagram: Key Factors Influencing Solubility

The interplay between the solute's intrinsic properties and the solvent's characteristics determines the overall solubility. This relationship is a cornerstone of formulation science and reaction chemistry.

G cluster_solute Solute Properties cluster_solvent Solvent Properties SolutePolarity Polarity (Pyrazole Ring) SolventPolarity Polarity (Dipole Moment) Solubility Solubility Outcome SolutePolarity->Solubility SoluteNonPolar Lipophilicity (Tetrahydropyridine Ring) SoluteNonPolar->Solubility SoluteHBond H-Bond Acceptors (Nitrogen Atoms) SolventProtic Protic vs. Aprotic (H-Bonding Capability) SoluteHBond->Solubility SoluteSize Molecular Size (~201 g/mol) SoluteSize->Solubility SolventPolarity->Solubility SolventProtic->Solubility

Caption: Factors governing the solubility of the target compound.

Experimental Protocols for Solubility Determination

To move from prediction to quantitative data, rigorous and systematic experimental methods are required. The following protocols provide a framework for both rapid screening and precise measurement.

Protocol 1: Qualitative Solubility Screening

This method is a rapid, small-scale approach to categorize solubility and verify the predictive profile.[5]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of selected solvents.

Materials:

  • This compound

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Selection of organic solvents (e.g., DMSO, DCM, Methanol, Toluene)

Procedure:

  • Preparation : Weigh approximately 10 mg of the compound into a clean, dry vial.

  • Solvent Addition : Add 0.5 mL of the selected solvent to the vial.

  • Mixing : Cap the vial securely and vortex vigorously for 60 seconds.[8]

  • Observation : Visually inspect the vial against a dark background.

    • Soluble : A clear, particle-free solution is observed.

    • Partially Soluble : Some solid has dissolved, but undissolved particles remain.

    • Insoluble : The solid material appears largely unchanged.

  • Documentation : Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound, providing a precise concentration value (e.g., in mg/mL).[9]

Objective: To determine the exact saturation solubility of the compound at a controlled temperature.

Materials:

  • Excess solid of the target compound

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation : Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation : After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sample Extraction : Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles.

  • Quantification :

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Generate a calibration curve using HPLC or UV-Vis spectroscopy.

    • Accurately dilute the filtered supernatant and measure its concentration against the calibration curve.

  • Calculation : Calculate the original solubility in the solvent, accounting for any dilution factors used during the analysis.

Diagram: Quantitative Solubility Determination Workflow

G A 1. Add Excess Solid to Known Volume of Solvent B 2. Equilibrate (24-48h) at Constant Temperature A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter Supernatant C->D E 5. Quantify Concentration (e.g., via HPLC) D->E F 6. Calculate Solubility (mg/mL or Molarity) E->F

References

A Technical Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Scaffold

This compound is a halogenated, saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic core, combining a pyrazole and a tetrahydropyridine ring, presents a rigid and structurally unique three-dimensional framework. The strategic placement of a bromine atom at the 3-position provides a versatile chemical handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. This guide offers an in-depth overview of the commercial availability of this valuable building block, its synthesis, potential applications in drug development, and detailed protocols for its handling and derivatization.

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are prevalent in numerous biologically active molecules.[1] Derivatives have shown a wide range of therapeutic potential, including acting as kinase inhibitors, anti-inflammatory agents, and antivirals.[2][3] Specifically, the saturated tetrahydropyrazolo[1,5-a]pyrazine core has been successfully utilized in the development of potent Hepatitis B Virus (HBV) core protein allosteric modulators.[3] The title compound, with its reactive bromine atom, serves as a key starting material for accessing novel chemical space around this privileged scaffold.

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for lead optimization studies. When sourcing this reagent, it is crucial to consider purity, which is typically offered at 95% or higher, and to request a certificate of analysis to confirm its identity and quality.

Below is a summary of prominent suppliers:

SupplierProduct NumberCAS NumberPurityAvailable Quantities
FluorochemF6222881196155-47-198%250 mg, 1 g, 5 g[4]
BenchchemB13789401196155-47-1>95% (typical)Inquire for details[2]
Ambeed (via Sigma-Aldrich)AMBH9A7E9FC91196155-47-1Not specified100 mg, 1 g
ArctomEN300-2486551196155-47-1Not specifiedInquire for details[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common and effective method involves the reaction of a brominated pyrazole derivative with a suitable piperidine precursor.

A plausible synthetic route is the cyclization of 3-bromo-1H-pyrazole with a 1,4-dihydropyridine derivative or a related piperidine synthon.[2] The following diagram illustrates the general synthetic logic:

G cluster_reactants Reactants cluster_reaction Reaction Conditions 3-Bromo-1H-pyrazole 3-Bromo-1H-pyrazole Product This compound 3-Bromo-1H-pyrazole->Product Cyclization Piperidine Precursor Piperidine Precursor (e.g., 1,4-dihydropyridine derivative) Piperidine Precursor->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product Heat Heat Heat->Product

Caption: Synthetic pathway to the target compound.

Applications in Drug Discovery: A Versatile Building Block

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate. The bromo-substituent is ideally positioned for derivatization through various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR).

The core scaffold has been identified as a key component in compounds targeting a range of diseases. For instance, the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for its potential as antimicrobial and anticancer agents.[1] The ability to functionalize the 3-position of the tetrahydropyrazolo[1,5-a]pyridine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of modern drug design.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction to illustrate the derivatization of this compound. This protocol is based on established methods for the coupling of brominated heterocycles.[6][7]

Objective: To synthesize 3-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

G Start Start Setup Combine Reactants and Base (Substrate, Boronic Acid, Na2CO3) Start->Setup Catalyst Add Pd(dppf)Cl2 Setup->Catalyst Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Catalyst->Inert Solvents Add Degassed Solvents (Dioxane/Water) Inert->Solvents Heat Heat Reaction Mixture (90-100 °C) Solvents->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up (EtOAc/Water Extraction) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: Suzuki-Miyaura cross-coupling workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily accessible and highly valuable building block for drug discovery and medicinal chemistry. Its unique structural features and the presence of a versatile bromine handle make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. By understanding its commercial availability, synthesis, and reactivity, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and rich electronic properties make it an attractive framework for the design of novel therapeutic agents. This fused heterocyclic system is found in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle, enabling a diverse array of functionalization reactions. This guide provides detailed protocols and insights for the strategic elaboration of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, a key building block for the synthesis of compound libraries for high-throughput screening and lead optimization.

Core Functionalization Strategies: A Chemist's Guide to Unlocking Molecular Diversity

The bromine atom at the C3 position of the tetrahydropyrazolo[1,5-a]pyridine ring is amenable to a variety of powerful cross-coupling reactions. These transformations, catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space. The most prominent and reliable of these methods include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Visualizing the Functionalization Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Terminal Alkyne Terminal Alkyne Amine Amine 3-Aryl-THP[1,5-a]pyridine 3-Aryl-THP[1,5-a]pyridine Aryl/Heteroaryl Boronic Acid->3-Aryl-THP[1,5-a]pyridine Pd Catalyst, Base 3-Alkynyl-THP[1,5-a]pyridine 3-Alkynyl-THP[1,5-a]pyridine Terminal Alkyne->3-Alkynyl-THP[1,5-a]pyridine Pd/Cu Catalysts, Base 3-Amino-THP[1,5-a]pyridine 3-Amino-THP[1,5-a]pyridine Amine->3-Amino-THP[1,5-a]pyridine Pd Catalyst, Base, Ligand

Figure 1. Key cross-coupling strategies for functionalizing the C3 position.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. This reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide. For our substrate, this translates to the coupling of 3-Bromo-4,5,6,7-tetrahydropyrazolo

Application Notes: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique bicyclic structure, combining a pyrazole and a partially saturated pyridine ring, offers a three-dimensional geometry that is highly attractive for designing selective ligands for various biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of functionalization through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. This document provides an in-depth guide to the application of this building block, focusing on its use in the synthesis of kinase inhibitors and other biologically active molecules.

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, has been identified as a key structure in the development of inhibitors for protein kinases, which are crucial targets in oncology and inflammation research.[1][2] The tetrahydropyrazolo[1,5-a]pyridine core offers a variation with different conformational properties, potentially leading to novel pharmacological profiles.[3] Its application extends to the development of photodynamic agents and allosteric modulators for viral proteins, highlighting its broad utility.[4][5]

Core Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of its C3-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational for constructing carbon-carbon and carbon-nitrogen bonds.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: Installation of alkyne groups for further elaboration.

  • Heck and Stille Couplings: Alternative methods for C-C bond formation.

These reactions empower chemists to rapidly generate libraries of analogs with diverse substituents at the 3-position, which has been shown to be critical for modulating biological activity in related scaffolds.[6]

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and heterocyclic compounds are central to the design of their inhibitors. The pyrazolo[1,5-a]pyridine core can function as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase hinge region of the ATP-binding site. The substituent at the C3-position typically projects out towards the solvent-exposed region, where modifications can significantly impact potency and selectivity.[6][7]

Workflow for Kinase Inhibitor Development

Below is a general workflow for utilizing the title building block to synthesize novel kinase inhibitors.

References

The Strategic Application of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer fertile ground for the development of potent and selective modulators of biological targets. Among these, the 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its inherent structural features, including a fused bicyclic system and a strategically positioned bromine atom, provide a versatile platform for generating libraries of compounds with diverse pharmacological profiles. This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols associated with this valuable building block for researchers, scientists, and drug development professionals.

The Significance of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The pyrazolopyridine nucleus is structurally analogous to purine, a fundamental component of nucleic acids. This resemblance allows pyrazolopyridine derivatives to act as antagonists to natural purines in various biological processes, leading to a broad spectrum of biological activities.[1] This scaffold is a cornerstone in the development of treatments for a range of diseases, including cancer and inflammatory conditions.[1][2] The partially saturated pyridine ring in the 4,5,6,7-tetrahydro derivative offers increased three-dimensionality, a desirable feature for enhancing binding affinity and selectivity to protein targets. The bromine atom at the 3-position serves as a key functional handle, enabling a variety of cross-coupling reactions to introduce diverse substituents and explore structure-activity relationships (SAR).[3]

Synthesis and Characterization

A robust and scalable synthesis of the this compound core is crucial for its widespread application in medicinal chemistry. While specific proprietary methods may exist, a plausible and adaptable synthetic route can be devised based on established chemical transformations of related heterocyclic systems.

Proposed Synthetic Protocol:

A potential two-step synthesis is outlined below, commencing from a commercially available pyrazole precursor.

Step 1: N-Alkylation of 3-Bromopyrazole with 1,4-Dibromobutane

This step introduces the four-carbon chain required for the subsequent intramolecular cyclization.

  • Reaction:

    • 3-Bromopyrazole

    • 1,4-Dibromobutane

    • Potassium Carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of 3-bromopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add 1,4-dibromobutane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and monitor by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude N-(4-bromobutyl)-3-bromopyrazole.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form this compound

This key step forms the desired bicyclic scaffold.

  • Reaction:

    • N-(4-bromobutyl)-3-bromopyrazole

    • Sodium Hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(4-bromobutyl)-3-bromopyrazole (1.0 eq) in anhydrous THF dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in IRAK4 Inhibitor Design: A Case Study

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][6] The this compound scaffold has proven to be a valuable starting point for the development of potent and selective IRAK4 inhibitors.[7]

The bromine atom at the 3-position allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

The following table presents hypothetical SAR data for a series of 3-substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives as IRAK4 inhibitors, illustrating the impact of different substituents on inhibitory activity.

Compound IDR-Group at 3-positionIRAK4 IC₅₀ (nM)
1 -Br>10,000
2a Phenyl520
2b 4-Fluorophenyl250
2c 4-Methoxyphenyl380
2d Pyridin-4-yl150
3a -NH₂850
3b -NH(cyclopropyl)320
3c -NH(phenyl)450

This data is illustrative and intended to demonstrate the principles of SAR based on the modification of the 3-bromo position.

The data suggests that the introduction of an aromatic ring at the 3-position via a Suzuki coupling (compounds 2a-d) generally improves potency compared to the bromo-precursor (1). Furthermore, substitutions on the phenyl ring and the use of a pyridine ring can modulate this activity. Similarly, Buchwald-Hartwig amination to introduce various amine functionalities (compounds 3a-c) also leads to compounds with inhibitory activity.

Experimental Protocols for Scaffold Elaboration

The following are detailed, step-by-step methodologies for key cross-coupling reactions used to diversify the this compound core.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the 3-bromo scaffold.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq).

    • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the 3-bromo scaffold.

  • Materials:

    • This compound

    • Amine (e.g., cyclopropylamine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a reaction vessel.

    • Add anhydrous toluene and stir for 10 minutes.

    • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the vessel and heat the reaction mixture to 90-110°C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Biological Evaluation of Derivatives

The synthesized derivatives should be evaluated for their biological activity using appropriate in vitro and cell-based assays.

Biochemical IRAK4 Kinase Assay:

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[8]

  • Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

  • General Procedure:

    • Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

    • After a set incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced.

    • The luminescence is measured using a plate reader.

    • IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Assay for IRAK4 Inhibition:

Cell-based assays are crucial to determine if a compound can engage its target in a more physiologically relevant environment. A common method involves stimulating immune cells and measuring the production of downstream cytokines.[9]

  • Principle: Inhibition of IRAK4 will block the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α or IL-6.

  • General Procedure:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are pre-incubated with the test compound.

    • The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 pathway.

    • After incubation, the cell supernatant is collected, and the concentration of a downstream cytokine (e.g., TNF-α) is measured using an ELISA kit.

    • IC₅₀ values are determined by analyzing the dose-dependent inhibition of cytokine production.

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Workflow cluster_diversification Scaffold Diversification cluster_evaluation Biological Evaluation A 3-Bromopyrazole B N-Alkylation A->B C N-(4-bromobutyl)-3-bromopyrazole B->C D Intramolecular Cyclization C->D E This compound D->E F Suzuki Coupling (Arylboronic Acids) E->F G Buchwald-Hartwig Amination (Amines) E->G H Library of 3-Substituted Analogs F->H G->H I Biochemical Assay (IRAK4 IC₅₀) H->I J Cell-Based Assay (Cytokine Inhibition) H->J K SAR Analysis & Lead Optimization I->K J->K

Caption: Experimental workflow from starting material to lead optimization.

G TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines Inhibitor 3-Substituted Tetrahydropyrazolo [1,5-a]pyridine Derivative Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of intervention.

Safety and Handling

As with any chemical research, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound may not be readily available, guidance can be taken from related brominated heterocyclic compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust or vapors and contact with skin and eyes.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8] Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for efficient diversification through established cross-coupling methodologies, enabling the rapid generation of compound libraries for screening and SAR studies. The successful application of this scaffold in the development of IRAK4 inhibitors underscores its potential for addressing a range of inflammatory and autoimmune diseases. By understanding the synthesis, functionalization, and biological evaluation of derivatives based on this core, researchers are well-equipped to unlock its full therapeutic potential.

References

The Versatile Scaffold: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Challenge and a Privileged Scaffold

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1] Within the vast chemical space explored for kinase inhibition, the pyrazolo[1,5-a]pyridine scaffold has proven to be a "privileged" structure.[3] Its unique bicyclic framework serves as an effective hinge-binder, mimicking the adenine region of ATP to occupy the kinase active site.[3] The specific building block, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, offers a strategically positioned bromine atom, providing a versatile handle for introducing diverse chemical moieties through modern cross-coupling reactions. This application note provides a detailed guide for researchers on leveraging this powerful building block in the synthesis of novel kinase inhibitors.

The Strategic Advantage of this compound

The utility of this compound in kinase inhibitor design stems from several key features:

  • Established Hinge-Binding Motif: The pyrazolo[1,5-a]pyridine core has been successfully incorporated into numerous kinase inhibitors, demonstrating its ability to form crucial hydrogen bond interactions with the kinase hinge region.[3][4]

  • Vector for Diversity: The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Three-Dimensionality: The saturated tetrahydropyridine ring introduces a degree of three-dimensionality to the scaffold, which can be exploited to achieve better interactions with the protein binding pocket and improve physicochemical properties.

Core Synthetic Strategies and Protocols

The primary synthetic utility of this compound lies in its application as a substrate for cross-coupling reactions. Below are detailed protocols for two of the most common and powerful transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 3-position of the pyrazolo[1,5-a]pyridine core.[5][7] These substituents can be designed to interact with specific regions of the kinase active site, thereby influencing potency and selectivity.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Combine this compound, boronic acid/ester, base, and solvent in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (e.g., Argon). Start->Degas Add_Catalyst Add Palladium catalyst and ligand. Degas->Add_Catalyst Heat Heat the reaction mixture to the specified temperature and monitor progress by TLC or LC-MS. Add_Catalyst->Heat Quench Cool the reaction and quench with water. Heat->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify the crude product by column chromatography. Extract->Purify Characterize Characterize the final product (NMR, MS). Purify->Characterize G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Combine this compound, amine, base, and solvent in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (e.g., Argon). Start->Degas Add_Catalyst Add Palladium catalyst and ligand. Degas->Add_Catalyst Heat Heat the reaction mixture to the specified temperature and monitor progress by TLC or LC-MS. Add_Catalyst->Heat Filter Cool the reaction and filter off the base. Heat->Filter Concentrate Concentrate the filtrate under reduced pressure. Filter->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify Characterize Characterize the final product (NMR, MS). Purify->Characterize

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, serving as a foundational structure for a variety of therapeutic agents.[1] Its saturated framework offers a three-dimensional geometry that can be advantageous for achieving high-affinity and selective interactions with biological targets, representing a significant "escape from flatland" in drug design.[1] This document provides a comprehensive guide for the synthesis of novel derivatives starting from the versatile building block, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are presented. These methodologies enable the introduction of a wide array of functional groups at the C3 position, facilitating the generation of diverse chemical libraries for drug discovery and development.

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine and its reduced derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4] These scaffolds are found in agents targeting a range of diseases, including cancer, inflammation, and neurological disorders.[2][3][5] Specifically, the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (a related scaffold) has been identified in Bruton's tyrosine kinase inhibitors and antituberculous agents.[1] The 3-bromo derivative of this scaffold is a particularly useful intermediate, as the bromine atom can be readily displaced or utilized in various cross-coupling reactions to introduce molecular diversity.

This guide provides detailed protocols for leveraging the 3-bromo position to synthesize a library of novel compounds. The experimental procedures are designed to be robust and adaptable, allowing for their implementation in both academic and industrial research settings.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be envisioned as a two-step process: construction of the bicyclic core followed by regioselective bromination. While a direct, one-pot synthesis for this specific brominated, saturated scaffold is not extensively documented, a logical synthetic pathway can be constructed from established methods for analogous systems.[6][7]

Workflow for Core Scaffold Synthesis

Synthesis_Workflow reagents1 Piperidin-4-one + (Diethoxymethyl)acetate intermediate1 Enamine Intermediate reagents1->intermediate1 Condensation intermediate2 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine intermediate1->intermediate2 Cyclization [with Hydrazine] reagents2 Hydrazine product 3-Bromo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine intermediate2->product Electrophilic Bromination reagents3 N-Bromosuccinimide (NBS)

Caption: General workflow for the synthesis of the key bromo-intermediate.

Protocol 2.1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

This protocol is adapted from general methods for constructing pyrazole rings from 1,3-dicarbonyl synthons and hydrazine.

  • Step 1: Enamine Formation. To a solution of piperidin-4-one hydrochloride (1 eq.) and sodium acetate (1.1 eq.) in ethanol, add ethyl (diethoxymethyl)acetate (1.2 eq.).

  • Reflux the mixture for 12-18 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude enamine intermediate.

  • Step 2: Cyclization. Dissolve the crude enamine in acetic acid and add hydrazine hydrate (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Cool the mixture, pour it into ice-water, and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core.

Protocol 2.2: Bromination at the C3-Position
  • Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1 eq.) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield this compound.

Palladium-Catalyzed Derivatization Strategies

The C-Br bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[8][9]

Suzuki-Miyaura Coupling: Synthesis of Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[10][11][12]

Causality: This reaction is widely used due to the commercial availability of a vast array of boronic acids and esters, the mild reaction conditions, and the tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond.[11]

Suzuki_Coupling Pd0 Pd(0)L2 OxidativeAddition R-Pd(II)L2-Br Pd0->OxidativeAddition Oxidative Addition R_Br R-Br R_Br->OxidativeAddition Product R-R' Product->Pd0 R_BOH2 R'-B(OH)2 Transmetalation R-Pd(II)L2-R' R_BOH2->Transmetalation Base Base Base->Transmetalation OxidativeAddition->Transmetalation Transmetalation Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Parameter Recommendation Justification
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos)Choice depends on substrate reactivity. Buchanwald's ligands like SPhos are effective for challenging couplings.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe aqueous phase is crucial for the boronic acid activation and transmetalation step.
Buchwald-Hartwig Amination: Synthesis of Aryl and Alkyl Amines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[8][9][14]

Causality: This reaction allows for the synthesis of a wide range of N-substituted derivatives that are otherwise difficult to access. The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.[8]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 3-bromo starting material (1 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the vessel and heat to 80-120 °C for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify via column chromatography.

Parameter Recommendation Justification
Catalyst/Ligand Pd₂(dba)₃ with BINAP, Xantphos, or a Buchwald ligandThe choice of ligand is critical and depends on the amine. Bulky, electron-rich phosphine ligands are generally effective.[8]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine in the catalytic cycle. NaOtBu is common, but K₃PO₄ can be a milder alternative.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17]

Causality: This reaction provides a direct route to alkynyl-substituted heterocycles, which are valuable precursors for further transformations and are themselves of interest in medicinal chemistry. The reaction typically employs a dual catalytic system of palladium and copper(I).[18]

Protocol 3.3.1: General Procedure for Sonogashira Coupling

  • To a solution of the 3-bromo starting material (1 eq.) and the terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.1 eq.).

  • Add a base, typically an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.

  • Purge the system with an inert gas.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction: Synthesis of Alkenyl Derivatives

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[19][20][21]

Causality: This reaction is an excellent method for introducing vinyl groups. The mechanism involves oxidative addition of the halide to Pd(0), followed by insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[20]

Protocol 3.4.1: General Procedure for Heck Reaction

  • Combine the 3-bromo starting material (1 eq.), the alkene (e.g., an acrylate, styrene, or other vinyl derivative, 1.5-2.0 eq.), a palladium source such as Pd(OAc)₂ (0.05 eq.), and optionally a phosphine ligand (e.g., PPh₃, 0.1 eq.) in a reaction vessel.

  • Add a base, typically an organic base like Et₃N or an inorganic base like K₂CO₃ (2.0 eq.).

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Heat the mixture to 80-140 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter off any solids and dilute the filtrate with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Characterization of Novel Derivatives

The successful synthesis of the target derivatives must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[22][23] For the tetrahydropyrazolo[1,5-a]pyridine core, characteristic signals for the saturated pyridine ring protons will be observed in the aliphatic region, while the pyrazole proton will appear in the aromatic region. Successful coupling will be indicated by the appearance of new signals corresponding to the introduced aryl, amino, alkynyl, or alkenyl moiety and the disappearance of the proton at the C3 position if it was present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups introduced during the derivatization, such as C≡C (alkyne) or C=C (alkene) stretching vibrations.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of novel compounds with potential therapeutic applications. The palladium-catalyzed cross-coupling methodologies detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—provide reliable and versatile tools for researchers in drug discovery. By following these protocols and employing sound scientific judgment in the selection of reagents and conditions, scientists can efficiently explore the chemical space around this privileged heterocyclic core.

References

Application Notes & Protocols: Unlocking the Potential of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and strategic placement of nitrogen atoms offer a versatile platform for developing novel therapeutics. This heterocyclic system is a cornerstone in the design of compounds targeting a range of biological pathways, with notable applications in the development of anti-cancer agents and treatments for neurodegenerative disorders.[1][2] The ability to functionalize this core structure with precision is paramount to unlocking its full potential in drug discovery programs.

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine serves as a key building block for this purpose. The bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a detailed exploration of the reaction mechanisms and practical protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this important substrate.

Mechanistic Insights into Cross-Coupling Reactions

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The following sections detail the catalytic cycles for the three key transformations of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[3] The reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[4]

Catalytic Cycle: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.[5]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[5]

A potential challenge with nitrogen-rich heterocycles like the tetrahydropyrazolo[1,5-a]pyridine is catalyst inhibition through coordination of the nitrogen atoms to the palladium center.[6] This can be mitigated by the careful selection of ligands and reaction conditions. Additionally, dehalogenation can be a competing side reaction, particularly with more reactive iodo-substituted heterocycles.[7][8][9]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Product Ar-R Reductive Elimination->Product Catalyst_Regeneration Catalyst_Regeneration R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 3-Bromo-tetrahydropyrazolo [1,5-a]pyridine Ar-Br->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[10][11] This reaction is instrumental in the synthesis of a wide array of pharmaceuticals and functional materials.[12]

Catalytic Cycle: The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions:[13]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the substrate.[10]

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired product and regenerate the Pd(0) catalyst.[10]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[14][15] The base also plays a crucial role, and its strength can influence the reaction rate and substrate scope.[10][12]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-Br(L2)(HNR'R'') Ar-Pd(II)-Br(L2)(HNR'R'') Amine_Coordination->Ar-Pd(II)-Br(L2)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-Br(L2)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst_Regeneration Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Deprotonation Ar-Br 3-Bromo-tetrahydropyrazolo [1,5-a]pyridine Ar-Br->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is widely used in the synthesis of conjugated enynes, natural products, and functional materials.[18]

Catalytic Cycle: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper:[16][19]

  • Palladium Cycle:

    • Oxidative Addition: The Pd(0) catalyst adds to the this compound.[19]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[19]

    • Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.[19]

  • Copper Cycle:

    • Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.[16]

The reactivity of the aryl halide follows the order I > OTf > Br > Cl.[16][19] While the classic Sonogashira coupling uses a copper co-catalyst, copper-free variations have been developed to avoid the formation of homocoupled alkyne byproducts (Glaser coupling).[17]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative_Addition_Pd Pd(0)L2->Oxidative_Addition_Pd Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition_Pd->Ar-Pd(II)-Br(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-Br(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination_Pd Reductive_Elimination_Pd Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination_Pd Product_Pd Ar-C≡CR Reductive_Elimination_Pd->Product_Pd Cu(I)X Cu(I)X Alkyne_Coordination Alkyne_Coordination Cu(I)X->Alkyne_Coordination Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Base_Cu Base Base_Cu->Alkyne_Coordination Alkyne_Cu H-C≡CR Alkyne_Cu->Alkyne_Coordination Ar-Br_S 3-Bromo-tetrahydropyrazolo [1,5-a]pyridine Ar-Br_S->Oxidative_Addition_Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the cross-coupling reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of brominated N-heterocycles.[6][7][20]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh3)4 or Pd(dppf)Cl2

  • K2CO3 or Cs2CO3

  • Dioxane/Water (4:1)

  • Anhydrous solvents and reagents

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst Pd(PPh3)4, Pd(dppf)Cl2
Base K2CO3, Cs2CO3
Solvent Dioxane/Water
Temperature 80-100 °C

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[15][21][22]

Materials:

  • This compound

  • Amine

  • Pd2(dba)3

  • XPhos or RuPhos

  • NaOtBu or LiHMDS

  • Toluene or Dioxane

  • Anhydrous solvents and reagents

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To a reaction vessel, add the palladium precursor (0.01-0.02 equiv) and the ligand (0.02-0.04 equiv).

  • Add the base (1.5-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst Pd2(dba)3 with XPhos or RuPhos
Base NaOtBu, LiHMDS
Solvent Toluene, Dioxane
Temperature 80-110 °C

Table 2: Recommended conditions for Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[23][24][25]

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh3)2Cl2

  • CuI

  • Triethylamine (Et3N) or Diisopropylamine (DIPA)

  • THF or DMF

  • Anhydrous solvents and reagents

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and the copper(I) iodide (0.05-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst Pd(PPh3)2Cl2
Co-catalyst CuI
Base Et3N, DIPA
Solvent THF, DMF
Temperature Room Temperature to 80 °C

Table 3: Recommended conditions for Sonogashira coupling.

Conclusion

The this compound scaffold is a valuable building block in the synthesis of complex molecules for drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide powerful and versatile methods for the functionalization of this important heterocycle. A solid understanding of the underlying reaction mechanisms and careful optimization of the reaction protocols are key to successfully employing these transformations in the laboratory.

References

Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is designed to be robust and reproducible, proceeding through the formation of the pyrazolo[1,5-a]pyridine core, followed by reduction of the pyridine ring and subsequent regioselective bromination. This application note details the underlying chemical principles, step-by-step protocols, and analytical considerations to ensure successful synthesis.

Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including potential therapeutics for a range of diseases. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug development programs. This guide presents a reliable three-step synthetic sequence to access this important intermediate.

Synthetic Strategy Overview

The overall synthetic approach is a three-step process commencing with the construction of the aromatic pyrazolo[1,5-a]pyridine core. This is followed by the catalytic hydrogenation of the pyridine ring to yield the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine intermediate. The final step involves the selective electrophilic bromination at the 3-position of the pyrazole ring.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A N-Aminopyridinium Salt C Pyrazolo[1,5-a]pyridine A->C [3+2] Cycloaddition B α,β-Unsaturated Carbonyl B->C D 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine C->D Catalytic Hydrogenation E 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine G This compound E->G Electrophilic Bromination F N-Bromosuccinimide (NBS) F->G

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

The synthesis of the saturated heterocyclic core is achieved in two stages: the formation of the aromatic pyrazolo[1,5-a]pyridine system, followed by its reduction.

Step 1a: Synthesis of Pyrazolo[1,5-a]pyridine

The construction of the pyrazolo[1,5-a]pyridine core is accomplished via a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an α,β-unsaturated carbonyl compound. This method provides a versatile and efficient route to the bicyclic aromatic system.[1][2][3][4][5]

Protocol:

  • Formation of the N-Aminopyridinium Salt: To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. The resulting precipitate of the N-aminopyridinium salt can be collected by filtration and used in the next step without further purification.

  • Cycloaddition Reaction: Suspend the N-aminopyridinium salt (1.0 eq) and an α,β-unsaturated aldehyde or ketone (e.g., acrolein, 1.2 eq) in a solvent like ethanol. Add a base such as potassium carbonate (2.0 eq) to the mixture. Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure pyrazolo[1,5-a]pyridine.

Step 1b: Catalytic Hydrogenation to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

The saturation of the pyridine ring is achieved through catalytic hydrogenation. This reaction selectively reduces the pyridine moiety while leaving the pyrazole ring intact.

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the pyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up and Purification: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, which can often be used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure or column chromatography.

Part 2: Bromination of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

The final step is the regioselective bromination of the electron-rich pyrazole ring. N-Bromosuccinimide (NBS) is a convenient and effective electrophilic brominating agent for this transformation. The reaction is expected to proceed selectively at the C3 position, which is activated towards electrophilic attack.[6][7][8]

Protocol:

  • Reaction Setup: Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary

StepStarting MaterialReagent(s)Stoichiometry (eq)SolventTemperature (°C)Time (h)Yield (%)
1a Pyridine1. O-(Mesitylsulfonyl)hydroxylamine2. α,β-Unsaturated Carbonyl3. K₂CO₃1.01.11.22.0DCMEthanol0 to RTReflux2-44-860-75
1b Pyrazolo[1,5-a]pyridineH₂ (50-100 psi), 10% Pd/C1.00.05-0.1MethanolRT - 5012-2485-95
2 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineN-Bromosuccinimide (NBS)1.01.0-1.1DCM0 to RT2-470-85

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. The described three-step sequence is based on well-established synthetic methodologies and offers a practical route to this valuable building block. The provided experimental procedures, coupled with the rationale behind the synthetic design, should enable researchers in medicinal chemistry and related fields to successfully prepare this compound for their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 1196155-47-1). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the synthetic challenges and maximize your product yield and purity.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy first involves the construction of the fused heterocyclic core, followed by a highly regioselective bromination. This approach allows for better control over the introduction of the bromine atom and simplifies purification.

  • Step 1: Synthesis of the Core Scaffold. Formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine via a [3+2] cycloaddition reaction. This involves the reaction of an in situ generated N-aminopyridinium ylide with a suitable alkene.

  • Step 2: Regioselective Bromination. Electrophilic bromination of the pyrazole ring at the C3 position, which is the most electronically favorable site for substitution on this scaffold.[1][2]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Problems are categorized by the synthetic step in which they occur.

Step 1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Issue 1: Low or No Conversion of Starting Materials

  • Question: My TLC analysis shows primarily unreacted N-aminopyridinium salt and my alkene. What could be the cause?

  • Potential Causes & Solutions:

    • Inefficient Ylide Formation: The N-aminopyridinium ylide is an essential intermediate formed by the deprotonation of the corresponding salt.[3] If the base is not strong enough or has degraded, ylide formation will be inefficient.

      • Solution: Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous. If using K₂CO₃, consider gently grinding it to increase surface area. If using NaH, ensure it is properly washed with dry hexanes to remove the protective mineral oil.

    • Insufficient Reaction Temperature: While ylide formation is often done at room temperature, the subsequent cycloaddition may require thermal activation to overcome the energy barrier.

      • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature up to 60-80 °C) while monitoring the reaction progress by TLC.

    • Solvent Issues: The choice of solvent is critical for both solubility of the starting materials and facilitating the reaction.

      • Solution: A polar aprotic solvent like DMF or acetonitrile is typically effective. Ensure the solvent is anhydrous, as water can quench the ylide intermediate.

Issue 2: Multiple Byproducts Observed on TLC

  • Question: The reaction mixture shows the desired product spot, but also several other spots, leading to a low isolated yield after chromatography. Why is this happening?

  • Potential Causes & Solutions:

    • Ylide Instability and Side Reactions: N-aminopyridinium ylides can be unstable and may undergo self-condensation or other decomposition pathways if the cycloaddition partner is not reactive enough or present in sufficient concentration.

      • Solution: Try adding the N-aminopyridinium salt slowly to a mixture of the base and the alkene. This maintains a low instantaneous concentration of the ylide, favoring the desired cycloaddition over decomposition pathways.

    • Reaction Temperature is Too High: Excessive heat can promote the formation of undesired side products.

      • Solution: If you are heating the reaction, try running it at a lower temperature for a longer period. Find the minimum temperature required for a reasonable reaction rate.

Step 2: Regioselective Bromination

Issue 3: Incomplete Bromination - Starting Material Remains

  • Question: After the reaction time, I still see a significant amount of the unbrominated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine starting material.

  • Potential Causes & Solutions:

    • Insufficient Brominating Agent: The stoichiometry is critical. N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light.

      • Solution: Use a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents). It is crucial to use freshly opened or properly stored NBS.

    • Low Reaction Temperature: Electrophilic aromatic substitution requires sufficient activation energy.

      • Solution: While the pyrazole ring is activated, some thermal energy may be needed. If the reaction is sluggish at room temperature, gently warm it to 40-50 °C.

    • Inhibitors: Trace impurities in the starting material or solvent can inhibit the reaction.

      • Solution: Ensure the starting heterocycle from Step 1 is pure and the solvent is of appropriate grade and anhydrous.

Issue 4: Formation of Di-brominated and Other Poly-brominated Byproducts

  • Question: My mass spectrometry analysis shows signals corresponding to the desired product (M+), but also significant peaks for M+78 (addition of a second bromine atom). How can I prevent this?

  • Potential Causes & Solutions:

    • Excess Brominating Agent: This is the most common cause of over-bromination.

      • Solution: Use a precise stoichiometry (1.0 to 1.1 equivalents of NBS). Consider adding the NBS portion-wise or as a solution in the reaction solvent over a period of time (e.g., 30-60 minutes). This keeps the concentration of the electrophile low at any given moment, favoring mono-substitution.

    • High Reaction Temperature or Prolonged Reaction Time: These conditions can drive the reaction towards the thermodynamically more stable, but undesired, poly-brominated products.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (often 0 °C to room temperature is sufficient). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q1: Why is the bromination highly regioselective for the 3-position of the pyrazole ring?

The regioselectivity is dictated by the electronic properties of the pyrazolo[1,5-a]pyridine system. The pyrazole ring is an electron-rich aromatic system. In electrophilic substitution reactions, the stability of the Wheland intermediate (the cationic intermediate) determines the position of attack. For the pyrazolo[1,5-a]pyridine core, electrophilic attack at the C3 position results in a more stable carbocation intermediate compared to attack at the C2 position, as the positive charge can be better delocalized without disrupting the aromaticity of the pyridine part of the system. This leads to the observed high selectivity for the 3-bromo product.[1]

Q2: Can I use liquid bromine (Br₂) instead of N-Bromosuccinimide (NBS)?

While Br₂ can be used, it is generally not recommended for this synthesis. Br₂ is a much more reactive and less selective brominating agent than NBS.[2] Its use often leads to a higher incidence of over-bromination and the formation of other byproducts. Furthermore, Br₂ is highly corrosive and toxic, requiring more stringent handling precautions. NBS is a crystalline solid that is easier to handle and provides better control over the reaction, typically resulting in higher yields of the desired mono-brominated product.

Q3: What are the best analytical techniques to monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A typical eluent system is Ethyl Acetate/Hexane (e.g., 30-50% EtOAc in Hexane). The product, being more polar than the starting alkene but less polar than the N-aminopyridinium salt, will have a distinct Rf value. The brominated product will have a slightly higher Rf than the unbrominated precursor due to the increased molecular weight and slightly reduced polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique, especially for the bromination step. It allows you to monitor the disappearance of the starting material and the appearance of the mono- and di-brominated products simultaneously, confirming their identities by their mass-to-charge ratio. This is invaluable for preventing over-bromination.

Q4: My final product is difficult to purify from the di-brominated byproduct. What can I do?

The polarity difference between the mono- and di-brominated products can be small, making chromatographic separation challenging.

  • Optimize Chromatography: Use a high-quality silica gel with a smaller particle size and a shallow solvent gradient (e.g., starting with 10% EtOAc/Hexane and slowly increasing to 30%).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

  • Prevention is Key: The best strategy is to optimize the reaction conditions (as described in Issue 4) to minimize the formation of the di-bromo byproduct in the first place.

IV. Data Summary & Visualization

Table 1: Typical Reaction Parameters for Bromination Optimization
ParameterCondition A (High Yield)Condition B (High Purity)Condition C (Aggressive)
Brominating Agent NBS (1.1 eq)NBS (1.05 eq)Br₂ (1.1 eq)
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)Acetic Acid (AcOH)
Temperature 25 °C (Room Temp)0 °C to 25 °C50 °C
Time 2-4 hours4-8 hours1-2 hours
Expected Outcome Good yield (~85%), minor impuritiesExcellent purity (>98%), slightly lower yield (~75%)Fast reaction, significant byproducts

Diagrams

SynthesisWorkflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination start1 Pyridine Derivative + Aminating Agent salt N-Aminopyridinium Salt start1->salt ylide In Situ Ylide Formation (Base, e.g., K2CO3) salt->ylide cycloadd [3+2] Cycloaddition ylide->cycloadd alkene Alkene Synthon alkene->cycloadd core 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine cycloadd->core bromo Electrophilic Substitution core->bromo nbs N-Bromosuccinimide (NBS) nbs->bromo purify Purification (Chromatography/Recrystallization) bromo->purify final This compound purify->final caption Overall Synthetic Workflow.

Caption: Overall Synthetic Workflow.

Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Bromination Step cause1 Starting Material Remains start->cause1 cause2 Di-brominated Byproduct Formed start->cause2 cause3 Product Degradation start->cause3 sol1a Use 1.1-1.2 eq fresh NBS cause1->sol1a sol1b Gently warm reaction (40°C) cause1->sol1b sol2a Use precise stoichiometry (1.05 eq) cause2->sol2a sol2b Add NBS portion-wise cause2->sol2b sol2c Run at lower temp (0°C) cause2->sol2c sol3a Use milder conditions cause3->sol3a sol3b Check for acidic impurities cause3->sol3b caption Troubleshooting Logic for Bromination.

Caption: Troubleshooting Logic for Bromination.

V. Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • Preparation of N-aminopyridinium salt: (If not commercially available) To a solution of pyridine (1.0 eq) in a suitable solvent like dichloromethane, add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine (1.1 eq) portion-wise at 0 °C. Stir for 12-24 hours at room temperature. The resulting salt can often be precipitated with ether and filtered.

  • Cycloaddition Reaction: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-aminopyridinium salt (1.0 eq), a suitable alkene partner (e.g., 1-hexene, 1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the mixture vigorously at 60-80 °C.

  • Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate in Hexane). The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) and dissolve it in anhydrous acetonitrile or dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product as a pure solid or oil.

VI. References

  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids.--INVALID-LINK--

  • This compound | 1196155-47-1. Benchchem.--INVALID-LINK--

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters.--INVALID-LINK--

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.--INVALID-LINK--

  • N-Amino Pyridinium Salts in Organic Synthesis. Angewandte Chemie International Edition.--INVALID-LINK--

  • 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis. ChemicalBook.--INVALID-LINK--

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.--INVALID-LINK--

  • This compound. Fluorochem.--INVALID-LINK--

  • N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. Organic Letters.--INVALID-LINK--

  • Regioselectivity of pyrazole bromination. Reddit r/chemhelp.--INVALID-LINK--

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry.--INVALID-LINK--

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine. MySkinRecipes.--INVALID-LINK--

  • Synthesis of N‐Acyl Pyridinium‐N‐Aminides and Their Conversion to 4‐Aminooxazoles via a Gold‐Catalyzed Formal (3+2)‐Dipolar Cycloaddition. Chemistry – A European Journal.--INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.--INVALID-LINK--

  • Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube.--INVALID-LINK--

References

Technical Support Center: Purification of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. The introduction of a bromine atom provides a reactive handle for further functionalization, often through cross-coupling reactions. However, the purification of this compound can be non-trivial. Challenges often arise from the presence of closely related impurities, such as constitutional isomers and over-brominated species, which can be difficult to separate. Furthermore, the stability of the compound under various purification conditions must be considered.

This guide will walk you through a logical approach to tackling these purification challenges, from initial analysis of the crude product to advanced purification strategies.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Problem 1: Low Purity of Crude Product After Synthesis

Symptoms:

  • Multiple spots of similar polarity on Thin Layer Chromatography (TLC).

  • Complex Nuclear Magnetic Resonance (NMR) spectrum with unidentifiable peaks.

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Incomplete Reaction Monitor the reaction closely using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or adding more of the limiting reagent.Ensuring the reaction goes to completion minimizes the amount of starting material that needs to be removed during purification.
Formation of Byproducts The bromination of pyridine derivatives can sometimes lead to a mixture of mono- and di-bromo isomers, which can be challenging to purify.[1][2]The electronic nature of the pyrazolo[1,5-a]pyridine ring system can direct bromination to multiple positions.
Degradation of Product The product may be sensitive to prolonged heat or acidic/basic conditions. Minimize reaction time and temperature where possible.Heterocyclic compounds can be susceptible to ring-opening or other degradation pathways under harsh conditions.

Workflow for Initial Crude Product Analysis:

workflow cluster_crude Crude Product cluster_analysis Initial Analysis cluster_decision Purification Strategy cluster_purification Purification Methods Crude Crude this compound TLC TLC Analysis Crude->TLC NMR 1H NMR Analysis Crude->NMR LCMS LC-MS Analysis Crude->LCMS Decision Assess Impurity Profile TLC->Decision NMR->Decision LCMS->Decision Chromatography Column Chromatography Decision->Chromatography Multiple Impurities or Close Polarity Recrystallization Recrystallization Decision->Recrystallization Single Major Impurity or Crystalline Solid

Caption: Initial analysis workflow for crude product.

Problem 2: Difficulty in Separating Impurities by Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks or streaking on the column.

  • Poor recovery from the column.

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Inappropriate Solvent System Perform a thorough TLC solvent screen to find an eluent system that provides good separation (ΔRf > 0.2). Consider using a gradient elution. For halogenated heterocycles, common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[3][4]The choice of eluent is critical for achieving differential migration of compounds on the stationary phase.[5]
Overloading the Column Use an appropriate ratio of silica gel to crude product. A ratio of 50:1 to 100:1 (w/w) is a good starting point for difficult separations.[6]Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Compound Streaking Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent.The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silica gel, causing streaking. A basic modifier can neutralize these active sites.
Poor Solubility on Column Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.This ensures that the compound is evenly distributed at the top of the column and improves resolution.
Problem 3: Recrystallization Fails to Yield Pure Product

Symptoms:

  • No crystal formation upon cooling.

  • Oiling out of the product instead of crystallization.

  • Crystals are still impure after recrystallization.

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents of varying polarities. For brominated pyridines, consider solvent systems like ethanol/water or ethyl acetate/hexane.[7]The principle of recrystallization relies on the difference in solubility of the compound and impurities at different temperatures.
Solution is Not Saturated Use the minimum amount of hot solvent necessary to fully dissolve the crude product.A supersaturated solution is required for crystallization to occur upon cooling.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of well-ordered, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Insoluble Impurities Present Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.Insoluble impurities can act as nucleation sites, leading to the formation of small, impure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The most common impurities are likely to be unreacted starting material (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine), regioisomers of the brominated product, and potentially di-brominated byproducts. The formation of isomers is a known challenge in the bromination of pyridine derivatives.[1][2]

Q2: What is the best way to monitor the progress of the purification?

A2: A combination of TLC and ¹H NMR is highly effective. TLC provides a quick assessment of the number of components in a fraction, while ¹H NMR of key fractions will confirm the presence and purity of the desired product. LC-MS can also be a powerful tool for identifying the molecular weights of the components in each fraction.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: If you suspect degradation on silica gel, you can try a few alternative strategies. First, consider using a less acidic stationary phase, such as neutral alumina. Second, you can try to minimize the contact time with the silica by using a shorter column and a faster flow rate (flash chromatography). Finally, if the compound is sufficiently crystalline, recrystallization is a milder purification method that avoids a stationary phase altogether.

Q4: I have successfully isolated the product, but it is a yellow oil. The literature suggests it should be a solid. What should I do?

A4: The presence of residual solvent is a common reason for a product to appear as an oil. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it may be due to the presence of impurities that are disrupting the crystal lattice. In this case, a second purification step, such as a different recrystallization solvent system or preparative HPLC, may be necessary.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. Solvents to consider include ethanol, methanol, isopropanol, ethyl acetate, and toluene. You can also try solvent pairs, such as ethanol/water or ethyl acetate/hexane, where the compound is soluble in one solvent and insoluble in the other.[7][8]

Purification Strategy Decision Tree:

decision_tree Start Crude Product Analysis (TLC, NMR, LC-MS) Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil or Wax) Recrystallization_Success Recrystallization Successful? Try_Recrystallization->Recrystallization_Success Pure_Product Pure Product Recrystallization_Success->Pure_Product Yes Recrystallization_Success->Column_Chromatography No Chromatography_Success Chromatography Successful? Column_Chromatography->Chromatography_Success Chromatography_Success->Pure_Product Yes Further_Purification Consider Preparative HPLC or Alternative Recrystallization Chromatography_Success->Further_Purification No

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Gradually increase the polarity of the eluent if necessary (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can further promote crystallization by placing the flask in an ice bath for 15-30 minutes.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

References

Technical Support Center: Bromination of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core and its derivatives are key components in a range of biologically active molecules.[1][2][3][4][5] The introduction of a bromine atom provides a crucial synthetic handle for further functionalization, often through cross-coupling reactions.[6]

However, the bromination of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system can be accompanied by several side reactions that can complicate synthesis and purification, ultimately impacting yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product

Question: I am getting a low yield of my target monobrominated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this bromination are often multifactorial. The primary culprits are typically incomplete reaction, degradation of the starting material or product, and the formation of multiple side products.

Probable Causes & Solutions:

  • Insufficiently Reactive Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it can be harsh and lead to side reactions. N-Bromosuccinimide (NBS) is a milder and often more selective reagent for electrophilic aromatic substitution on activated rings.[7] If NBS is still not providing satisfactory results, consider a more reactive agent like Dibromoisocyanuric acid (DBI), which has shown superior brominating ability compared to NBS in some cases.[8]

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.

    • Too Low: The reaction may be too slow, leading to incomplete conversion. Consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

    • Too High: Elevated temperatures can promote side reactions such as over-bromination or decomposition. For benzylic brominations using NBS, reflux temperatures are common, but for electrophilic aromatic substitution, starting at room temperature or below is advisable.[7]

  • Incorrect Solvent: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate.

    • Halogenated solvents like dichloromethane (DCM) or chloroform are common choices.

    • For NBS brominations of electron-rich aromatic compounds, Dimethylformamide (DMF) can enhance para-selectivity, which may be relevant depending on the desired isomer.[9]

  • Presence of Water: Anhydrous conditions are often necessary, especially when using NBS. Water can hydrolyze the reagent and the desired product.[9] Ensure all glassware is oven-dried and use anhydrous solvents. The addition of barium carbonate can help maintain anhydrous and acid-free conditions.[9][10]

Issue 2: Formation of Multiple Brominated Products (Over-bromination)

Question: My reaction mixture shows the presence of di- and even tri-brominated species. How can I selectively obtain the monobrominated product?

Answer:

The pyrazolo[1,5-a]pyridine ring system is electron-rich, making it susceptible to multiple brominations.[11] Controlling the stoichiometry and reactivity of the brominating agent is key to achieving monoselectivity.

Probable Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common cause of over-bromination.

    • Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. It may even be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) and accept a lower conversion to maximize selectivity for the mono-brominated product.

  • High Reaction Temperature: As mentioned previously, higher temperatures increase the reaction rate and can lead to less selective bromination. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Brominating Agent: More reactive brominating agents are more likely to cause over-bromination. If you are using a highly reactive system, consider switching to a milder one (e.g., from Br₂ to NBS).

Table 1: Suggested Starting Conditions for Monobromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[7]
Stoichiometry 1.0 - 1.1 equivalentsMinimizes over-bromination.
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Common inert solvents for bromination.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
Additives Anhydrous conditionsPrevents hydrolysis of NBS and product.[9]
Issue 3: Bromination at an Undesired Position (Regioselectivity Issues)

Question: The bromine atom is adding to an unexpected position on the heterocyclic core. How can I control the regioselectivity of the bromination?

Answer:

The regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyridine ring is governed by the electronic properties of the heterocycle.[6][12] The pyrazole moiety is generally more electron-rich than the pyridine part, directing electrophilic attack.

Probable Causes & Solutions:

  • Inherent Electronic Effects: The positions most susceptible to electrophilic attack on the pyrazolo[1,5-a]pyridine nucleus are typically on the pyrazole ring. Computational studies and literature precedents on similar systems can help predict the most likely site of bromination.

  • Steric Hindrance: Bulky substituents on the ring can block access to electronically favored positions, directing the bromination to a less hindered site.

  • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, using DMF as a solvent with NBS has been reported to favor para-substitution in some aromatic systems.[9] Experimenting with different solvents (e.g., DCM, MeCN, DMF, acetic acid) may alter the regiochemical outcome.

  • Radical vs. Electrophilic Pathway: With NBS, it's crucial to control the reaction conditions to favor the desired pathway.

    • Electrophilic Aromatic Substitution: Typically performed in the dark, often in polar solvents, and without radical initiators.

    • Radical (Benzylic/Allylic) Bromination: Requires a radical initiator (like AIBN or benzoyl peroxide) and is usually conducted in non-polar solvents like carbon tetrachloride (CCl₄) under reflux or with light irradiation.[7][9] If you are observing bromination on the saturated portion of the tetrahydro-pyridine ring, you may be inadvertently initiating a radical reaction.

Issue 4: Ring Opening or Decomposition

Question: I am observing significant decomposition of my starting material or product, and in some cases, evidence of ring-opening. What could be causing this instability?

Answer:

Some heterocyclic systems can be sensitive to the conditions used for bromination, particularly acidic byproducts or overly harsh reagents.

Probable Causes & Solutions:

  • Acid-Catalyzed Decomposition: The reaction of NBS can produce succinimide and trace amounts of HBr, which can catalyze decomposition. The addition of a non-nucleophilic base like barium carbonate or calcium carbonate can help neutralize any acid formed during the reaction.[9][10]

  • Harsh Brominating Agent: If using molecular bromine (Br₂), the reaction can be highly exothermic and generate significant amounts of HBr, leading to degradation. Switching to a milder reagent like NBS is recommended.[7]

  • Oxidation Side Reactions: NBS is also an oxidizing agent.[13] If there are sensitive functional groups elsewhere in the molecule (e.g., secondary alcohols, aldehydes), they may be susceptible to oxidation under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the electrophilic bromination of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring system?

A1: Based on the general principles of electrophilic substitution on pyrazolo[1,5-a]pyridines, the attack is most likely to occur on the electron-rich pyrazole ring. The specific position will be influenced by any existing substituents on the ring system. For the unsubstituted parent heterocycle, theoretical calculations and experimental data on related systems would be the best guide.

Q2: Should I use a catalyst for this bromination?

A2: For an activated heterocyclic system like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, a catalyst is often not necessary when using a sufficiently reactive brominating agent like NBS. However, for less reactive substrates, a Lewis acid or protic acid catalyst can be employed, but this may also increase the likelihood of side reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system that gives good separation of the starting material, the desired product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of the products being formed, which is particularly useful for distinguishing between mono- and di-brominated species.

Q4: What are the best practices for purifying the brominated product?

A4: Column chromatography is the most common method for purifying the crude reaction mixture.[14] A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The exact solvent system will need to be determined based on the polarity of your specific product.

Experimental Protocols

Protocol 1: General Procedure for Monobromination using NBS
  • To a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Workflow for Troubleshooting Bromination Reactions

G cluster_start Initial Observation cluster_analysis Analysis of Problem cluster_solutions Potential Solutions start Low Yield or Side Products low_yield Low Yield start->low_yield Identify Issue over_brom Over-bromination start->over_brom Identify Issue regio_issue Regioselectivity Issue start->regio_issue Identify Issue decomp Decomposition start->decomp Identify Issue temp_control Adjust Temperature low_yield->temp_control Causes: - Incomplete Reaction - Degradation reagent_choice Change Brominating Agent (e.g., NBS, DBI) low_yield->reagent_choice Causes: - Incomplete Reaction - Degradation anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Causes: - Incomplete Reaction - Degradation over_brom->temp_control Causes: - Excess Reagent - High Temp over_brom->reagent_choice Causes: - Excess Reagent - High Temp stoich Adjust Stoichiometry (1.0-1.1 eq) over_brom->stoich Causes: - Excess Reagent - High Temp regio_issue->temp_control Causes: - Electronic/Steric Effects - Radical Pathway regio_issue->reagent_choice Causes: - Electronic/Steric Effects - Radical Pathway solvent Change Solvent (DCM, MeCN, DMF) regio_issue->solvent Causes: - Electronic/Steric Effects - Radical Pathway decomp->reagent_choice Causes: - Acid Formation - Harsh Reagent decomp->anhydrous Causes: - Acid Formation - Harsh Reagent base Add Non-nucleophilic Base (e.g., CaCO3) decomp->base Causes: - Acid Formation - Harsh Reagent

Caption: Troubleshooting workflow for bromination reactions.

Proposed Mechanism: Electrophilic Aromatic Bromination

G cluster_mechanism Electrophilic Bromination with NBS Start 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine + NBS Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack Product Brominated Product + Succinimide Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic bromination.

References

stability issues of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this heterocyclic scaffold under acidic conditions.

A Note on This Guide: Direct, peer-reviewed studies focusing specifically on the acidic degradation pathways of this compound are not extensively available in the literature. Therefore, this guide is built upon a combination of data from analogous pyrazolo[1,5-a]pyridine systems, fundamental principles of heterocyclic chemistry, and established protocols for handling similar compounds.[1][2] The advice provided represents a predictive and precautionary approach to help you achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using a strong acid like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). What could be happening to my starting material?

Answer: Low yields in the presence of strong acids are often indicative of substrate decomposition. The this compound scaffold possesses several sites susceptible to acid-mediated reactions. The primary event is protonation. Based on the electronic structure of the pyrazolo[1,5-a]pyridine core, the lone pair of electrons on the N1 nitrogen of the pyrazole ring is more available for protonation compared to the bridgehead N-atom.[1]

Protonation can trigger several potential degradation pathways:

  • Increased Electrophilicity and Ring Strain: Protonation at N1 withdraws electron density from the fused ring system, which can increase strain in the bicyclic structure.

  • Acid-Catalyzed Debromination: While often requiring harsh conditions, prolonged exposure to strong, hot acid in the presence of a reducing agent (even trace impurities) could potentially lead to hydro-debromination, yielding the parent tetrahydropyrazolo[1,5-a]pyridine.

  • Hydrolytic Cleavage: Although less common for this specific ring system, highly aggressive acidic conditions (e.g., concentrated HCl at high temperatures) could potentially lead to the opening of the tetrahydropyridine ring.

The most probable cause of yield loss is a slow decomposition initiated by protonation, which may lead to the formation of polar, baseline material on a TLC plate or a complex mixture of minor products observed by LCMS.

Q2: I'm observing a new, more polar spot on my TLC plate after an acidic aqueous workup. What is the likely identity of this byproduct?

Answer: The appearance of a new, more polar spot post-acidic workup strongly suggests the formation of a salt. Your starting material is a basic compound and will be protonated by the acid to form a salt (e.g., a hydrochloride or trifluoroacetate salt). These salts are significantly more polar than the freebase and will have a much lower Rf value on silica gel.

Troubleshooting Steps:

  • Confirm Salt Formation: Take a small sample of your post-workup organic layer, add a few drops of a basic solution (like saturated NaHCO₃ or dilute NaOH), shake well, and re-spot on the TLC plate against the original sample. If the new polar spot disappears and the intensity of your starting material spot increases, you have confirmed the presence of the salt form.

  • Ensure Complete Neutralization: Before extraction, ensure your aqueous layer is basic (pH > 8) to convert the salt back to the freebase, which will then be readily extracted into your organic solvent.

Below is a diagram illustrating the acid-base equilibrium responsible for this observation.

Acid_Base_Equilibrium cluster_0 Organic Phase (Low Polarity) cluster_1 Aqueous Phase (High Polarity) Compound Freebase (Rf ≈ 0.7) Salt Protonated Salt (Rf ≈ 0.1) Compound->Salt + H⁺ (Acidic Workup) Salt->Compound - H⁺ (Basic Workup)

Caption: Acid-base equilibrium of the compound during workup.

Q3: What are the primary sites of protonation on the molecule, and how does this affect its reactivity?

Answer: The molecule has two nitrogen atoms. The key to understanding its behavior in acid is identifying the most basic site.

  • N1 (Pyrazole Ring): This nitrogen's lone pair is generally considered more basic and accessible. Protonation here is the most likely initial step.

  • N-Bridgehead: This nitrogen is part of the fused ring system. 1H NMR studies on similar pyrazolo[1,5-a]pyridine systems have shown that the chemical shifts do not change significantly upon acidification, indicating that protonation does not occur at the bridgehead nitrogen.[1]

Protonation at N1 has a significant electronic consequence: it converts the pyrazole ring into an electron-withdrawing group. This can deactivate the ring system towards further electrophilic attack but may make it more susceptible to certain types of nucleophilic attack or ring-opening reactions under forcing conditions.

Protonation_Sites cluster_nodes cluster_legend Legend N1 N_bridge key1 Most Probable Site (N1) key2 Less Probable Site (Bridgehead)

Caption: Likely protonation sites on the scaffold.

Troubleshooting & Best Practices Guide

To mitigate the risk of degradation, it is crucial to control the experimental conditions carefully.

Recommended Conditions for Acid-Mediated Reactions
ParameterRecommendationRationale & Scientific Justification
Acid Choice Acetic Acid (AcOH), p-Toluenesulfonic acid (pTSA) monohydrateWeaker Acids: These provide sufficient acidity for many reactions (e.g., Boc deprotection, imine formation) without the high proton concentration that promotes degradation.
Trifluoroacetic Acid (TFA)Stronger Organic Acid: Use in non-aqueous media and at low temperatures. It is volatile and easily removed. Use the minimum number of equivalents necessary.
Temperature 0 °C to Room TemperatureKinetic Control: Degradation pathways, like all reactions, are accelerated by heat. Maintaining low temperatures minimizes the rate of decomposition, favoring the desired reaction pathway.
Reaction Time Monitor closely by TLC/LCMS; quench as soon as starting material is consumed.Minimize Exposure: The extent of degradation is often time-dependent. Prolonged exposure to acid, even under mild conditions, can lead to byproduct formation.
Atmosphere Inert (Nitrogen or Argon)Prevent Oxidation: While the primary concern is acid stability, working under an inert atmosphere is good practice to prevent potential oxidative side reactions, especially if trace metals are present.
Protocol: General Procedure for a Reaction Under Acidic Conditions

This protocol provides a defensive framework for running a reaction, such as a Boc-deprotection, while minimizing substrate degradation.

Experimental_Workflow cluster_workflow Recommended Experimental Protocol step1 Step 1: Setup - Dissolve substrate in anhydrous solvent (e.g., DCM). - Place under N₂ atmosphere. step2 Step 2: Cooling - Cool reaction vessel to 0 °C using an ice bath. step1->step2 step3 Step 3: Acid Addition - Add acid (e.g., TFA) dropwise over 5-10 minutes. step2->step3 step4 Step 4: Monitoring - Monitor reaction progress every 15-30 min by TLC or LCMS. step3->step4 step5 Step 5: Quench - Upon completion, pour mixture into cold, saturated NaHCO₃ solution. step4->step5 step6 Step 6: Workup - Separate layers. - Extract aqueous layer with solvent. - Dry combined organics and concentrate. step5->step6

References

preventing decomposition of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

A Guide to Preventing Decomposition During Storage

Welcome to the technical support guide for this compound (Compound 1 ). This document, prepared by our senior application scientists, provides in-depth guidance for researchers, chemists, and drug development professionals on the proper storage and handling of this compound to ensure its long-term stability and integrity.

Immediate Actions: Quick Start Storage Protocol

Upon receiving a new batch of Compound 1 , immediate and proper storage is critical. Use this section for quick reference.

Recommended Storage Conditions Summary

ParameterConditionRationale
Temperature -20°C (or lower)Slows down potential hydrolytic and oxidative degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation reactions involving atmospheric oxygen and moisture.[1]
Light Amber Vial / DarkProtects the compound from light-induced degradation.[]
Container Tightly-sealed, borosilicate glass or appropriate plastic (e.g., polyethylene).[3]Prevents moisture ingress and reaction with container material.
Form Solid (preferred)More stable than solutions, which can accelerate decomposition.

Troubleshooting Guide: A Deeper Dive (Q&A Format)

This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.

Question 1: We observed a significant drop in purity (via HPLC) of our solid compound after only a few months of storage at 4°C in a standard vial. What is the likely cause?

Answer: The observed degradation, even at 4°C, points to sensitivity towards atmospheric conditions—specifically moisture and oxygen. Halogenated heterocyclic compounds can be susceptible to several degradation pathways.[4]

  • Causality (The "Why"):

    • Hydrolysis: The C-Br bond, while relatively stable on an aromatic-like ring, can be susceptible to nucleophilic substitution by water, especially if catalyzed by acidic or basic impurities. This would replace the bromine atom with a hydroxyl group. Alkyl bromides are known to be susceptible to hydrolysis.[5]

    • Oxidation: The tetrahydropyridine ring contains secondary amine character and is susceptible to oxidation. Atmospheric oxygen can initiate radical chain reactions or direct oxidation, leading to ring-opened byproducts or the formation of N-oxides.

    • Photodecomposition: If the vial was not light-protected, ambient lab lighting could provide the energy to initiate C-Br bond cleavage, forming radical species that lead to a cascade of decomposition products.

  • Actionable Solution:

    • Re-aliquot: If you have sufficient material, re-aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions during each use.

    • Inert Atmosphere: Before sealing, flush each vial with a stream of dry argon or nitrogen for 30-60 seconds. This displaces air and moisture.[1]

    • Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal.

    • Low Temperature & Darkness: Store the sealed, inerted vials at -20°C or below in a dark location (e.g., inside a labeled box within the freezer).

Question 2: Can we store this compound in a methanol or DMSO solution for easier use in assays?

Answer: While convenient, storing Compound 1 in solution is not recommended for long-term storage.

  • Causality (The "Why"):

    • Solvolysis: Protic solvents like methanol can act as nucleophiles, similar to water, potentially leading to the replacement of the bromine atom with a methoxy group.

    • Accelerated Reactions: Solvents provide a medium for molecules to interact, which can accelerate the rate of any inherent decomposition pathway. Even high-purity solvents contain trace amounts of water.

    • DMSO Instability: While generally a good solvent, DMSO can be hygroscopic (absorbs moisture from the air) and can decompose under certain conditions, which may in turn affect the stability of the dissolved compound.

  • Actionable Solution:

    • Prepare Fresh: For best results, prepare solutions fresh for each experiment from the solid, properly stored material.

    • Short-Term Storage: If a solution must be stored, use anhydrous DMSO, store it under an inert atmosphere at -20°C or -80°C, and use it within a very short timeframe (e.g., < 24-48 hours). A stability study in your chosen solvent would be required to validate any extended storage.

Question 3: How can we confirm the stability of our stored material and identify potential degradants?

Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique.[6]

  • Causality (The "Why"):

    • HPLC can separate the parent compound from its impurities and degradation products.[6] By comparing the peak area of the parent compound over time, you can quantify its purity and assess degradation.

    • Mass Spectrometry (LC-MS) is a powerful tool for identifying the exact mass of the new peaks, which helps in elucidating the structure of the degradation products and understanding the decomposition pathway.[7][8]

  • Actionable Solution:

    • Implement a Stability Testing Program: Run an initial HPLC-UV analysis (Time Zero) on a new batch of the compound.

    • Time Points: Store the compound under the recommended conditions and re-analyze it at set time points (e.g., 3, 6, 12, and 24 months).[9]

    • Forced Degradation: To proactively identify potential degradants, perform a forced degradation study.[] This involves exposing small amounts of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by LC-MS to characterize the degradation products.[8]

Experimental Protocols & Visualizations

Protocol 1: Preparing Compound 1 for Long-Term Storage
  • Preparation: In a clean, dry environment (a glovebox is ideal, but a well-ventilated hood with minimized air currents will suffice), place a set of appropriately sized amber glass vials with PTFE-lined caps.

  • Aliquoting: Carefully weigh and dispense the desired amount of solid Compound 1 into each vial. Aim for quantities that correspond to single or minimal uses.

  • Inerting: Insert a needle connected to a dry argon or nitrogen line into the vial. Gently flush the vial for 30-60 seconds to displace all air.

  • Sealing: While still under the positive pressure of the inert gas, quickly and tightly seal the vial with the cap.

  • Labeling: Clearly label each vial with the compound name, batch number, quantity, and the date it was stored.

  • Storage: Place the labeled vials into a secondary container (like a freezer box) and store at -20°C or below.

Diagram 1: Potential Decomposition Pathways

This diagram illustrates the primary chemical risks to Compound 1 during storage.

cluster_triggers Degradation Triggers cluster_products Potential Degradation Products C1 This compound (Compound 1) P1 Hydroxylated Product (Loss of Br, gain of OH) P2 N-Oxides / Ring-Opened Products P3 Radical Byproducts (Debrominated species) T1 Moisture (H2O) T1->P1 Hydrolysis T2 Oxygen (O2) T2->P2 Oxidation T3 Light (hv) T3->P3 Photolysis

Caption: Potential degradation pathways for Compound 1.

Diagram 2: Recommended Storage Workflow

This workflow outlines the decision-making process for ensuring optimal stability.

Start Receive Compound CheckForm Is it a solid? Start->CheckForm ToSolid Proceed CheckForm->ToSolid Yes ToSolution Is solution necessary for immediate use? CheckForm->ToSolution No Aliquot Aliquot into single-use amber vials ToSolid->Aliquot PrepFresh Prepare solution fresh from solid stock ToSolution->PrepFresh No StoreShort Store short-term (<48h) -80°C, inert gas ToSolution->StoreShort Yes PrepFresh->Aliquot End Stable Compound StoreShort->End Inert Flush with Ar or N2 Aliquot->Inert Seal Seal tightly with PTFE-lined cap Inert->Seal Store Store at -20°C in the dark Seal->Store Store->End

Caption: Workflow for proper storage of Compound 1.

Frequently Asked Questions (FAQs)

  • Q: My compound has turned slightly yellow/brown. Is it decomposed?

    • A: A color change is often an indicator of degradation. While it may not mean the sample is entirely unusable, it strongly suggests that impurities have formed. We highly recommend re-analyzing the material by HPLC to determine its current purity before use. Storing the material under an inert atmosphere is key to preventing this.[10]

  • Q: The manufacturer's data sheet says to store at "2-8°C". Why do you recommend -20°C?

    • A: Manufacturer recommendations are often for short-term shipping and storage. For long-term archival and to maximize shelf-life in a research setting, colder temperatures (-20°C or below) are always preferable as they significantly slow down nearly all chemical reactions, including decomposition.

  • Q: Is it safe to handle this compound on an open bench?

    • A: As a bromo-substituted heterocyclic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, preferably within a chemical fume hood.[4][11] While specific toxicity data may be limited, similar halogenated compounds can be irritants or harmful.[10] Always consult the specific Safety Data Sheet (SDS) for the material.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, valued for its structural similarity to purines and its presence in numerous bioactive agents.[1][2][3] The introduction of a bromine atom, as in 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also potentially modulating the compound's physicochemical and pharmacological properties.[4][5] This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required for the unambiguous characterization and validation of its molecular structure. We will explore the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of scientific integrity.

Introduction: The Imperative for Orthogonal Validation

In drug discovery and development, absolute certainty of a compound's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, leading to wasted resources and misguided research efforts. For a molecule like this compound (Figure 1), which contains a unique fusion of a pyrazole and a saturated pyridine ring, a multi-faceted analytical approach is paramount.[6]

This guide will demonstrate that relying on a single analytical technique is insufficient. Instead, we advocate for an orthogonal workflow where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are synergistically interpreted. This combination provides a self-validating system where each technique corroborates the findings of the others, culminating in a definitive structural assignment.

Figure 1: Structure of the Target Compound IUPAC Name: this compound Molecular Formula: C₇H₉BrN₂ Molecular Weight: 201.07 g/mol [6][7]

The Characterization Workflow: A Synergistic Approach

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Connectivity & Isomer Determination cluster_2 Step 3: Comparative Validation cluster_3 Step 4: Final Confirmation Synthesis Synthesis of C₇H₉BrN₂ MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Synthesis->MS Provides Sample IR Infrared (IR) Spectroscopy Identifies Key Functional Groups Synthesis->IR Provides Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Establishes Atom Connectivity MS->NMR Confirms Mass Comparison Comparative Spectral Analysis (vs. Non-Brominated Analog) NMR->Comparison Provides Data Validation Validated Structure This compound Comparison->Validation Confirms Substituent Effect

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry: The First Checkpoint

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. Its purpose is twofold: to confirm the elemental composition and to validate the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any singly brominated compound will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity. This signature is a powerful diagnostic tool that immediately confirms the presence of bromine and distinguishes the compound from chlorinated or non-halogenated analogs.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Scan a mass range from m/z 100 to 500.

  • Verification:

    • Observe the isotopic pattern for the [M+H]⁺ ion. Expect two major peaks of near-equal intensity separated by ~2 Da.

    • Confirm that the measured monoisotopic mass matches the calculated exact mass for C₇H₁₀BrN₂⁺ (the protonated species).

ParameterExpected Result for C₇H₉BrN₂Rationale
Calculated Exact Mass [M+H]⁺ 201.0022 (for ⁷⁹Br)Confirms elemental formula.
Observed M peak ~201.002Matches the ⁷⁹Br isotope.
Observed M+2 peak ~203.000Matches the ⁸¹Br isotope.
Intensity Ratio (M:M+2) ~1:1Diagnostic for a single bromine atom.

NMR Spectroscopy: Assembling the Molecular Skeleton

While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the saturated nature of the six-membered ring.

Expertise & Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical for proper signal dispersion. The key diagnostic signals will be the lone aromatic proton on the pyrazole ring and the four distinct aliphatic signals of the tetrahydropyridine moiety. The chemical shift of the pyrazole proton is highly sensitive to the substituent at the 3-position.

Comparative Analysis: The Power of a Control

To truly validate the structure and understand the electronic effect of the bromine atom, it is best practice to compare its NMR spectra with that of the non-brominated parent compound, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

The bromine atom is electron-withdrawing, which influences the electron density of the aromatic ring. This effect is observable in NMR data. In the ¹H NMR, the proton at the 2-position (adjacent to the bromine) would be expected to shift downfield (to a higher ppm value) compared to the non-brominated analog due to deshielding. Similarly, in the ¹³C NMR, the carbon atom directly bonded to the bromine (C3) will show a significant upfield shift due to the "heavy atom effect," while adjacent carbons may be deshielded.

¹H NMR Data Comparison (Approximate Shifts in CDCl₃)
Proton Assignment 3-Bromo Derivative (Expected) Unsubstituted Analog (Reference)
C2-H (pyrazole)~7.5 ppm (singlet)~7.4 ppm (doublet)
C7-H₂ (piperidine)~4.0 ppm (triplet)~4.0 ppm (triplet)
C4-H₂ (piperidine)~2.9 ppm (triplet)~2.8 ppm (triplet)
C5-H₂ & C6-H₂ (piperidine)~1.9-2.1 ppm (multiplets)~1.8-2.0 ppm (multiplets)
¹³C NMR Data Comparison (Approximate Shifts in CDCl₃)
Carbon Assignment 3-Bromo Derivative (Expected) Unsubstituted Analog (Reference)
C3 (C-Br)~95 ppm~105 ppm
C2~130 ppm~128 ppm
C3a (bridgehead)~145 ppm~144 ppm
C7 (piperidine)~48 ppm~48 ppm
C4, C5, C6 (piperidine)~20-25 ppm~20-25 ppm

Note: The exact chemical shifts can vary based on solvent and concentration.[8]

Protocol: 1D NMR Spectroscopy (¹H & ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Integrate all signals to confirm proton counts.

    • Analyze splitting patterns (singlets, triplets, multiplets) to infer neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or standard CPD sequence).

    • Expect to see 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the structure.

G cluster_nmr NMR Data Interpretation Logic H1 ¹H NMR: - 1 aromatic singlet - 4 distinct aliphatic signals - Integral ratio 1:2:2:2:2 Connectivity Proton-Carbon Connectivity (Confirmed via 2D NMR like HSQC/HMBC if needed) H1->Connectivity C13 ¹³C NMR: - 7 unique carbon signals - 3 aromatic/vinylic carbons - 4 aliphatic carbons C13->Connectivity Structure Proposed Structure Connectivity->Structure

Caption: Logical flow for NMR data interpretation.

Infrared Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and the overall structural class. While it does not provide detailed connectivity, it corroborates the information derived from NMR and MS. For the target molecule, the IR spectrum is expected to be relatively simple but diagnostic.

Expected IR Absorptions:

  • ~3100-3000 cm⁻¹: C-H stretching for the aromatic (pyrazole) C-H bond.

  • ~2950-2850 cm⁻¹: C-H stretching for the aliphatic (tetrahydropyridine) C-H bonds. The presence of these strong bands confirms the saturated portion of the molecule.[9]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrazole ring system.

  • Below 1000 cm⁻¹: The C-Br stretch, which is often weak and can be difficult to assign definitively but is expected in this region.

The absence of strong absorptions for O-H (~3200-3600 cm⁻¹) or C=O (~1650-1750 cm⁻¹) groups provides crucial negative evidence, ruling out alternative isomeric structures or impurities from the synthesis.

Conclusion: The Triad of Validation

The definitive characterization of this compound is not achieved by a single "magic bullet" technique. It is the result of a logical and synergistic workflow that combines the strengths of mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

  • MS confirms the correct molecular formula and the presence of bromine.

  • NMR elucidates the precise atom-by-atom connectivity and confirms the substitution pattern, especially when compared against a non-brominated standard.

  • IR provides a quick and effective fingerprint of the functional groups present, corroborating the overall structure.

By adhering to this orthogonal and self-validating approach, researchers can proceed with confidence, knowing their molecular structure is accurately and robustly defined, ensuring the integrity of all subsequent biological and chemical studies.

References

A Comparative Guide to the Reactivity of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a valuable pharmacophore found in a range of biologically active molecules, including inhibitors of HIV-1 integrase and c-Met kinase.[1][2] The strategic introduction of substituents onto this scaffold via cross-coupling reactions is a powerful tool for modulating physicochemical properties and exploring structure-activity relationships. This guide provides a comparative analysis of the reactivity of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

To provide a clear benchmark for its reactivity, we will compare it with other common bromo-heterocycles, namely 2-bromopyridine, 3-bromopyridine, and 3-bromopyrazole. This guide will delve into the underlying electronic and steric factors that govern the reactivity of these substrates, supported by experimental data and detailed protocols.

Comparative Reactivity Overview

The reactivity of a bromo-heterocycle in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the C-Br bond strength, the electron density of the aromatic ring, and the potential for the heteroatom to coordinate with the palladium catalyst. The table below summarizes the expected and observed reactivity of this compound in comparison to other bromo-heterocycles.

Bromo-heterocycle Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling
This compound Moderate to GoodModerate to GoodModerate to Good
2-Bromopyridine GoodGoodGood
3-Bromopyridine GoodGoodGood
3-Bromopyrazole ModerateModerateModerate

Note: The reactivity of this compound is inferred based on the reactivity of similar pyrazole and pyridine systems due to the limited availability of direct experimental data for this specific substrate.

Mechanistic Insights and Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is critical for the success of cross-coupling reactions. These choices are dictated by the specific mechanism of each reaction and the nature of the substrates involved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[3]

The reactivity of bromo-heterocycles in the Suzuki-Miyaura coupling is influenced by the electron density of the ring. Electron-deficient rings, such as pyridine, generally exhibit faster oxidative addition. The pyrazole ring in our target molecule is also relatively electron-deficient, suggesting good reactivity. However, the presence of the fused saturated pyridine ring may slightly increase the electron density compared to a simple pyrazole.

A key challenge with some heteroaryl bromides is competitive debromination.[4] The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, can often mitigate this side reaction by promoting the desired reductive elimination over pathways leading to debromination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5] The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the transmetalation step is replaced by the coordination of an amine and subsequent deprotonation to form a palladium-amido complex.[6]

The reactivity of bromo-heterocycles in this reaction is also dependent on the electronic nature of the ring. The nitrogen atoms in the pyrazolopyridine core can potentially coordinate to the palladium center, which can sometimes inhibit catalysis. The use of bidentate ligands like BINAP or DPPF can help to prevent catalyst deactivation by forming more stable palladium complexes.[5] For electron-rich or sterically hindered amines, more specialized, bulky monophosphine ligands like BrettPhos are often employed.[6]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[7] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]

The reactivity of bromo-heterocycles in the Sonogashira coupling is generally good. The choice of base is crucial; an amine base like triethylamine or diisopropylamine is commonly used, which also serves to scavenge the HBr formed during the reaction.[9] The addition of a copper(I) salt, typically CuI, is essential for the catalytic cycle to proceed efficiently in the traditional Sonogashira protocol.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromo-heterocycles. These protocols can serve as a starting point for the optimization of reactions with this compound.

Suzuki-Miyaura Coupling of 3-Bromopyrazole

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3- and 4-bromopyrazoles.[10]

Reaction Scheme:

Suzuki_Coupling reagents 3-Bromopyrazole + Arylboronic Acid product 3-Arylpyrazole reagents->product Pd(OAc)2, SPhos K3PO4, Dioxane/H2O, 100 °C

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromopyrazole

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (2.5-3.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane

  • Water (4:1 Dioxane:Water)

Procedure:

  • To a Schlenk tube, add 3-bromopyrazole (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), Pd(OAc)₂ (0.02-0.03 mmol), SPhos (0.025-0.035 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 15-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a general procedure for the amination of 2-bromopyridines.[11][12]

Reaction Scheme:

Buchwald_Hartwig_Amination reagents 2-Bromopyridine + Amine product 2-Aminopyridine derivative reagents->product Pd2(dba)3, BINAP NaOtBu, Toluene, 80-110 °C

A representative Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromopyridine

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • (±)-BINAP (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol), (±)-BINAP (0.02-0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 2-bromopyridine (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling of 3-Bromopyridine

This is a general protocol for the Sonogashira coupling of bromopyridines.[9]

Reaction Scheme:

Sonogashira_Coupling reagents 3-Bromopyridine + Terminal Alkyne product 3-Alkynylpyridine reagents->product Pd(PPh3)2Cl2, CuI Et3N, THF, rt

A representative Sonogashira coupling reaction.

Materials:

  • 3-Bromopyridine

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF, followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Based on the reactivity of analogous bromopyrazole and bromopyridine systems, it is expected to be a competent substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The judicious choice of catalyst, ligand, and base will be crucial for achieving high yields and minimizing side reactions. The protocols provided in this guide offer a solid foundation for the development of efficient and robust methods for the functionalization of this important heterocyclic scaffold. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and to optimize its use in the synthesis of novel chemical entities.

References

A Comparative Guide to the Biological Activity of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and electronic properties make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and its key analogs, with a focus on their potential as anticancer and antitubercular agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed methodologies.

Introduction to the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The tetrahydropyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant interest in drug discovery due to its versatile biological activities. This scaffold can be considered a bioisostere of purines, allowing it to interact with a wide range of biological targets, particularly kinases. The saturated pyridine ring provides a three-dimensional geometry that can be exploited to achieve specific interactions within protein binding pockets.

Comparative Biological Activity

The substitution pattern on the tetrahydropyrazolo[1,5-a]pyridine core plays a crucial role in determining the biological activity and target selectivity of its derivatives. The 3-position, in particular, has been a key site for modification to modulate potency and pharmacokinetic properties.

Anticancer Activity

Derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold have shown promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

One area of investigation has been the fusion of the tetrahydropyrazolo[1,5-a]pyridine core with steroidal molecules for the treatment of prostate cancer.[1] These hybrid molecules are designed to target the androgen receptor (AR), a key driver of prostate cancer growth.[1] Studies on these fused steroids have demonstrated their ability to suppress the expression of AR targets like Nkx3.1 and PSA in prostate cancer cell lines.[1]

While direct comparative data for this compound in cancer is limited in the public domain, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively studied as kinase inhibitors. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2]

Antitubercular Activity

The pyrazolo[1,5-a]pyridine scaffold has also been a fertile ground for the discovery of novel antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[3][4] Structure-activity relationship studies on these compounds have revealed the importance of substituents on the pyrazolo[1,5-a]pyridine core for their antimycobacterial potency.[3]

For instance, modifications at the 5-position of the pyridine ring showed that a methyl group was optimal, while larger or smaller groups at other positions were less tolerated.[3] While these studies did not specifically report on the 3-bromo-tetrahydropyrazolo[1,5-a]pyridine, the findings on related pyrazolo[1,5-a]pyridine-3-carboxamides highlight the potential of this scaffold in developing new treatments for tuberculosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydropyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents.

  • Substitution on the Pyridine Ring: For antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the substitution pattern on the pyridine ring significantly influences activity. For example, a methyl group at the 5-position was found to be optimal for anti-TB potency.[3]

  • Fused Ring Systems: Fusing the tetrahydropyrazolo[1,5-a]pyridine scaffold with other ring systems, such as steroids, can lead to compounds with novel mechanisms of action, like the modulation of the androgen receptor.[1]

Experimental Methodologies

The evaluation of the biological activity of these compounds involves a range of in vitro assays.

Kinase Inhibition Assay

A common method to assess the kinase inhibitory activity of these compounds is through enzymatic assays.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant kinase enzyme and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted to a range of concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The phosphorylation of the substrate is measured using various methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is often determined using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

The in vitro activity against Mycobacterium tuberculosis is commonly assessed using the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth medium.

  • Compound Addition: The test compounds are serially diluted in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plates are incubated for several days at 37°C.

  • Alamar Blue Addition: Alamar Blue solution is added to each well.

  • Colorimetric Reading: After further incubation, the color change from blue to pink (indicating bacterial growth) is observed, and the absorbance is read using a microplate reader.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Visualizing the Mechanism of Action

To illustrate the potential mechanism of action of these compounds, we can consider their role as kinase inhibitors.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor 3-Bromo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine Analog Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action of this compound analogs as kinase inhibitors.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of new therapeutic agents. While direct comparative studies on the 3-bromo derivative are limited, the broader class of substituted tetrahydropyrazolo[1,5-a]pyridines has demonstrated significant potential in oncology and infectious diseases. Future research should focus on systematic structure-activity relationship studies of 3-substituted analogs to optimize their potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this valuable chemical scaffold.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydropyrazolo[1,5-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a versatile heterocyclic system that has been successfully employed in the design of inhibitors for a range of biological targets, including protein kinases.[1][2] The conformational flexibility imparted by the tetrahydropyridine ring, combined with the electronic properties of the pyrazole moiety, makes this scaffold an attractive starting point for the development of potent and selective therapeutic agents. The introduction of a bromine atom at the 3-position can further enhance binding affinity and selectivity through halogen bonding and other non-covalent interactions.

This guide will use a well-characterized pyrazolo[1,5-a]pyrimidine derivative, the TTK inhibitor CFI-402257, as a case study to illustrate the key considerations in evaluating the in vitro and in vivo performance of this class of compounds.

In Vitro Efficacy: From Biochemical Potency to Cellular Activity

The initial assessment of a compound's potential lies in its in vitro profile, which typically encompasses biochemical assays against the purified target and cell-based assays to determine its effect in a more biologically relevant context.

Biochemical Assays: Defining Target Engagement

The first step in characterizing a novel derivative is to determine its intrinsic potency against the molecular target. For kinase inhibitors like CFI-402257, this is often measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: In Vitro Biochemical Profile of a Representative Pyrazolo[1,5-a]pyrimidine Derivative (CFI-402257) [3]

Assay TypeTargetIC50/Ki
Biochemical InhibitionTTK KinaseKi = 0.1 nM
Kinase Selectivity PanelVarious KinasesHighly Selective

As demonstrated with CFI-402257, a successful lead candidate will exhibit high potency against its intended target, often in the low nanomolar range.[3] A broad kinase selectivity panel is crucial to identify potential off-target effects that could lead to toxicity in later stages of development.

Cellular Assays: Assessing Functional Consequences

While biochemical assays confirm target binding, cellular assays are necessary to demonstrate that the compound can penetrate the cell membrane, engage the target in its native environment, and elicit a functional response.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.

A significant correlation between biochemical potency and cellular activity is a positive indicator of good cell permeability and target engagement.

The In Vitro to In Vivo Bridge: Pharmacokinetics and Metabolism

A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

Table 2: Pharmacokinetic Profile of a Representative Pyrazolo[1,5-a]pyrimidine Derivative (CFI-402257) in Mice [3]

ParameterValue
Oral Bioavailability (F%)Enhanced
Maximum Plasma Concentration (Cmax)Dose-dependent increase
Half-life (t1/2)Not explicitly stated

CFI-402257 was optimized to have enhanced oral exposure, a critical factor for clinical translation.[3] Understanding a compound's metabolic stability in liver microsomes is also essential to predict its clearance in vivo.

Experimental Workflow: In Vitro Metabolic Stability Assay

Caption: Workflow for determining in vitro metabolic stability.

In Vivo Efficacy: Demonstrating Therapeutic Potential in Preclinical Models

The ultimate test of a drug candidate's potential is its ability to demonstrate efficacy in a living organism. For anti-cancer agents, this typically involves xenograft models where human tumor cells are implanted in immunocompromised mice.

Tumor Growth Inhibition Studies

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

In vivo studies with TTK inhibitors have shown that they can lead to tumor growth inhibition.[3] A dose-dependent anti-tumor response is a strong indicator of on-target efficacy.

Illustrative In Vivo Efficacy Workflow

G cluster_invivo In Vivo Efficacy Study cluster_outcome Evaluation Xenograft Establish Xenograft Model Treatment Compound Administration Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth PD_Analysis Pharmacodynamic Analysis TumorGrowth->PD_Analysis Efficacy Tumor Growth Inhibition PD_Analysis->Efficacy TargetMod Target Modulation in Tumor PD_Analysis->TargetMod

Caption: High-level overview of an in vivo efficacy study.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful preclinical candidate demonstrates a clear correlation between its in vitro activity, pharmacokinetic profile, and in vivo efficacy. Discrepancies between in vitro and in vivo results are common and can often be attributed to factors such as:

  • Poor drug exposure at the tumor site: Inadequate absorption or rapid metabolism can prevent the compound from reaching therapeutic concentrations.

  • Off-target effects: In vivo toxicity can limit the achievable dose.

  • Complex tumor microenvironment: The in vivo setting introduces complexities not captured in in vitro models.

For the tetrahydropyrazolo[1,5-a]pyrazine series of ATR inhibitors, researchers observed some disconnects between biochemical potency and cellular activity, which was attributed to the inhibition of other related kinases.[4] This highlights the importance of comprehensive selectivity profiling.

Conclusion and Future Directions

The 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine scaffold and its analogs hold significant promise for the development of novel therapeutics. The successful translation from in vitro discovery to in vivo efficacy hinges on a multi-faceted optimization process that considers not only target potency and selectivity but also crucial pharmacokinetic and metabolic properties. The case of CFI-402257 and related pyrazolopyrimidine derivatives demonstrates that with careful chemical design and thorough preclinical evaluation, it is possible to develop potent, selective, and bioavailable drug candidates from this chemical class. Future research in this area should focus on elucidating the structure-activity relationships of 3-bromo substituted derivatives to fully exploit their therapeutic potential.

References

A Comparative Spectroscopic Guide to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The structural elucidation of isomeric molecules is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and its potential positional isomers. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a systematic approach to unambiguously differentiate these closely related heterocyclic compounds. Detailed experimental protocols and theoretical explanations are provided to empower researchers in their analytical endeavors.

Introduction: The Challenge of Isomer Differentiation

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a bromine substituent on the 4,5,6,7-tetrahydro derivative creates several potential positional isomers, each with unique physicochemical properties that can significantly impact its biological function and suitability as a drug candidate. Distinguishing between these isomers is often challenging due to their similar molecular weights and elemental compositions.[2]

This guide focuses on providing a clear, experimentally-grounded framework for the spectroscopic differentiation of this compound from its other possible brominated isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, highlighting the key diagnostic features for each isomer.

Isomeric Structures and Nomenclature

The core structure under consideration is this compound. Positional isomers can arise from the placement of the bromine atom at other available positions on the pyrazole or pyridine rings. For the purpose of this guide, we will focus on the isomers resulting from bromination on the pyrazole ring, namely the 2-bromo and 3-bromo derivatives, and consider potential isomers on the saturated pyridine ring.

Caption: Logical relationship of the target compound and its potential isomers.

Comparative Spectroscopic Analysis

The key to differentiating isomers lies in understanding how the position of the bromine atom influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.

¹H NMR Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is a powerful first-line technique for isomer differentiation. The chemical shift, multiplicity, and coupling constants of the protons provide a detailed map of the molecule's structure.

Expected Chemical Shifts and Multiplicities:

Proton3-Bromo Isomer (Predicted)2-Bromo Isomer (Predicted)Rationale for Differences
H2 Singlet, ~7.5-7.7 ppm-The proton at C2 is absent in the 2-bromo isomer. The chemical shift in the 3-bromo isomer is influenced by the adjacent nitrogen and the bromine at C3.
H3 -Singlet, ~6.3-6.5 ppmThe proton at C3 is absent in the 3-bromo isomer. The upfield shift compared to H2 in the 3-bromo isomer is due to the different electronic environment.
H5, H6, H7 Multiplets, ~1.8-4.2 ppmMultiplets, ~1.8-4.2 ppmThe protons on the saturated pyridine ring will appear as complex multiplets. Subtle differences in their chemical shifts may be observed due to long-range effects of the bromine atom's position, but these are often less diagnostic than the pyrazole protons.

Key Differentiator: The most significant difference will be the presence of a singlet for H2 in the 3-bromo isomer versus a singlet for H3 in the 2-bromo isomer, each in a distinct chemical shift region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Expected Chemical Shifts:

Carbon3-Bromo Isomer (Predicted)2-Bromo Isomer (Predicted)Rationale for Differences
C2 ~130-135 ppm~110-115 ppm (C-Br)In the 3-bromo isomer, C2 is a CH carbon, while in the 2-bromo isomer it is directly attached to bromine, causing a significant upfield shift for the carbon signal.
C3 ~95-100 ppm (C-Br)~140-145 ppmIn the 3-bromo isomer, C3 is attached to bromine, resulting in a downfield shift. In the 2-bromo isomer, C3 is a CH carbon.
C3a ~145-150 ppm~145-150 ppmThe chemical shift of the bridgehead carbon is less affected by the position of the bromine on the pyrazole ring.
C5, C6, C7 ~20-50 ppm~20-50 ppmThe aliphatic carbons of the pyridine ring will have similar chemical shifts in both isomers, although minor variations may be present.

Key Differentiator: The most telling difference will be the chemical shifts of C2 and C3. The carbon directly attached to the bromine atom (C3 in the 3-bromo isomer and C2 in the 2-bromo isomer) will have a characteristic chemical shift.[3]

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the isomers, while the fragmentation patterns in MS/MS experiments can provide structural clues.

Expected Observations:

  • Molecular Ion Peak (M+): Both isomers will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+). The accurate mass measurement from HRMS will confirm the elemental composition of C₇H₉BrN₂.

  • Fragmentation Patterns: The position of the bromine atom can influence the fragmentation pathways. For instance, the loss of a bromine radical or HBr may be more or less favorable depending on the stability of the resulting fragment ion. Analysis of these fragmentation patterns can help distinguish the isomers.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing these specific isomers, it provides valuable confirmatory data.

Expected Absorptions:

Functional GroupWavenumber (cm⁻¹)Isomer Specificity
C-H (aromatic) ~3100-3000Subtle differences in peak shape and position may exist but are unlikely to be diagnostic.
C-H (aliphatic) ~2950-2850Similar for all isomers.
C=N and C=C (ring) ~1650-1500The substitution pattern on the pyrazole ring can cause slight shifts in these vibrations.
C-Br ~600-500The position of this band can be influenced by the surrounding structure, but overlap with other fingerprint region absorptions can make it difficult to assign definitively.

Experimental Protocols

To ensure reliable and reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (>1024) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

Mass Spectrometry (LC-MS)

References

A Technical Guide to the Structure-Activity Relationship of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives, a promising scaffold in the development of novel kinase inhibitors. We will explore the chemical features governing their biological activity and draw comparisons with established kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases.[1] Its structural resemblance to purine allows it to function as an effective hinge-binder in the ATP-binding site of kinases.[1][2] This has led to the development of several successful drugs, including the recently approved RET kinase inhibitor, selpercatinib.[1] The focus of this guide, the this compound scaffold, introduces key modifications to this core structure—a bromine atom at the 3-position and a saturated pyridine ring—which significantly influence its pharmacological profile.

Core Scaffold and Key Structural Features

The fundamental structure of the compounds discussed in this guide is the this compound core. The key points of modification for SAR studies are typically at the 3-position (where the bromine is located) and potentially through substitution on the tetrahydropyridine ring.

Caption: Core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on the this compound scaffold are emerging, we can infer key relationships from studies on the broader pyrazolopyridine class, particularly as inhibitors of B-Raf and Tropomyosin Receptor Kinase (TRK).

The Role of the 3-Bromo Substituent

The bromine atom at the 3-position is a critical feature. Halogen bonding is a well-established interaction in drug design, where the electropositive crown of the halogen atom can form a stabilizing interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's binding pocket. This can significantly enhance binding affinity and selectivity. For kinase inhibitors, this interaction can occur with backbone carbonyls in the hinge region or with other key residues.

Impact of the Tetrahydropyridine Ring

The saturation of the pyridine ring to a tetrahydropyridine ring introduces a three-dimensional character to the scaffold. This is a significant departure from the planar, aromatic nature of the parent pyrazolo[1,5-a]pyridine. This added conformational flexibility allows for more nuanced interactions with the often-complex topology of a kinase's active site. It can enable the molecule to adopt a conformation that optimizes interactions with both hydrophobic pockets and polar residues, potentially leading to increased potency and selectivity.

Inferred SAR from Related Kinase Inhibitors

Studies on pyrazolopyrimidine derivatives as B-Raf and TRK inhibitors provide valuable insights.[3][4] For instance, in the development of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, substitutions at various positions on the scaffold have been shown to dramatically affect potency.[3][4] It is plausible that modifications on the tetrahydropyridine ring of our core scaffold could be similarly explored to modulate activity and pharmacokinetic properties.

SAR_Summary Scaffold 3-Bromo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine Core Bromo 3-Bromo Group Scaffold->Bromo Enhances binding affinity (Halogen Bonding) TetrahydroRing Tetrahydropyridine Ring Scaffold->TetrahydroRing Introduces 3D character Improves conformational fit Substitutions Ring Substitutions Scaffold->Substitutions Modulates potency and pharmacokinetics

Caption: Key structural elements influencing the SAR of the scaffold.

Comparison with Alternative Kinase Inhibitors

To contextualize the potential of this compound derivatives, we will compare them to established inhibitors of two major cancer-related kinases: B-Raf and TRK.

B-Raf Inhibitors

The B-Raf kinase, particularly the V600E mutant, is a key driver in many cancers, including melanoma.[5][6] Several potent inhibitors have been developed and approved for clinical use.

Compound Scaffold Mechanism of Action B-Raf V600E IC50 (nM)
Vemurafenib (PLX4032) Thiazole-benzenesulfonamideATP-competitive inhibitor31
Dabrafenib Thiazole-pyrimidineATP-competitive inhibitor0.8
Encorafenib Carbazole-pyrimidineATP-competitive inhibitor0.35
CCT196969 Pyrazolopyridine derivativePan-RAF and SRC inhibitor40
CCT241161 Pyrazolopyridine derivativePan-RAF and SRC inhibitor15

Data compiled from multiple sources.[7][8][9]

The pyrazolopyridine-based inhibitors CCT196969 and CCT241161 demonstrate that this scaffold is effective against B-Raf.[7] It is hypothesized that the this compound core could offer a novel starting point for developing B-Raf inhibitors with improved properties, potentially overcoming some of the resistance mechanisms associated with first-generation drugs.[6]

TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated by gene fusions, drive the growth of various cancers.[10][11][12]

Compound Scaffold Mechanism of Action TRKA IC50 (nM) TRKB IC50 (nM) TRKC IC50 (nM)
Larotrectinib Pyrazolo[1,5-a]pyrimidineATP-competitive inhibitor5116
Entrectinib Pyrazolo[3,4-d]pyrimidineMulti-kinase inhibitor135
Selitrectinib (LOXO-195) Macrocyclic pyrazolo[1,5-a]pyrimidineNext-generation TRK inhibitor<1<1<1

Data compiled from multiple sources.[13][14][15]

The success of Larotrectinib and Selitrectinib, both of which are based on the pyrazolo[1,5-a]pyrimidine scaffold, strongly supports the potential of the this compound core for the development of novel TRK inhibitors.[3][4] The unique structural features of the brominated and saturated scaffold could lead to inhibitors with different selectivity profiles or improved efficacy against resistance mutations.[14]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of these derivatives generally involves a multi-step process. A plausible synthetic route is outlined below:

  • N-amination of a substituted piperidine: This step introduces the nitrogen atom required for the formation of the pyrazole ring.

  • 1,3-dipolar cycloaddition: Reaction with a suitable propiolate derivative leads to the formation of the pyrazolo[1,5-a]pyridine core.

  • Bromination: Introduction of the bromine at the 3-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Further derivatization: Substitutions on the tetrahydropyridine ring can be introduced before or after the core formation, depending on the desired final compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases (e.g., B-Raf, TRKA) is typically determined using an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (Varying Concentrations) Incubation Incubate Components at 37°C Compound->Incubation Kinase Recombinant Kinase (e.g., B-Raf, TRKA) Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in DMSO.

    • Prepare a reaction buffer containing the recombinant kinase, a specific peptide substrate, and ATP.

  • Reaction:

    • In a 96- or 384-well plate, add the reaction buffer to each well.

    • Add the diluted test compound to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop reagent.

    • Measure the amount of phosphorylated substrate using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence (e.g., LanthaScreen™ Eu Kinase Binding Assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cells, a cellular proliferation assay is performed.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A375 for B-Raf V600E mutant melanoma) in appropriate media.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Measurement of Proliferation:

    • Assess cell viability using a suitable method, such as the MTS or MTT assay, which measures mitochondrial activity.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established importance of the pyrazolopyridine core and the unique structural features of the bromo- and tetrahydro- modifications, there is significant potential to discover new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis of a diverse library of derivatives with substitutions on the tetrahydropyridine ring and the exploration of their activity against a broad panel of kinases to fully elucidate the SAR of this exciting scaffold.

References

Comparative Analysis of Synthesis Routes for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, appearing in molecules targeting a diverse range of biological targets, including kinases and G-protein coupled receptors. The introduction of a bromine atom at the 3-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. This guide provides a comparative analysis of two distinct synthetic routes to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, offering insights into their respective advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Post-Cyclization Bromination

This synthetic strategy focuses on the initial construction of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, followed by a regioselective bromination at the C3 position. This approach is advantageous when the unsubstituted core is also a desired intermediate or when the bromination of a more complex, substituted analog is required later in a synthetic sequence.

Experimental Protocol: Route 1

Step 1a: Synthesis of 1-amino-2-methylpiperidine

  • To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane, is added O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • Purification by column chromatography affords 1-amino-2-methylpiperidine.

Step 1b: Cyclization to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

The cyclization of N-amino piperidines can be achieved through oxidative methods.

  • 1-amino-2-methylpiperidine (1.0 eq) is dissolved in a suitable solvent like ethanol.

  • A mild oxidizing agent, such as N-iodosuccinimide (NIS) or lead tetraacetate, is added portion-wise at room temperature.

  • The reaction is stirred for 2-4 hours until completion.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Step 1c: Bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

The electron-rich pyrazole ring is susceptible to electrophilic bromination. The following protocol is adapted from the bromination of a similar heterocyclic system[1].

  • To a stirred solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in dimethylformamide (DMF), N-Bromosuccinimide (NBS) (1.05 eq) is added at room temperature.

  • The reaction is stirred for 1 hour.

  • The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Mechanistic Considerations

The key step in this route is the regioselective electrophilic bromination of the pyrazole ring. The pyrazole is an electron-rich aromatic system, and the C3 position is typically susceptible to electrophilic attack due to the directing effects of the nitrogen atoms. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Route 1: Workflow Diagram

Route 1 Workflow start 2-Methylpiperidine step1a Step 1a: N-Amination (e.g., DPPH) start->step1a intermediate1 1-Amino-2-methylpiperidine step1a->intermediate1 step1b Step 1b: Oxidative Cyclization (e.g., NIS) intermediate1->step1b intermediate2 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine step1b->intermediate2 step1c Step 1c: Bromination (NBS in DMF) intermediate2->step1c product This compound step1c->product

Caption: Synthetic workflow for Route 1: Post-Cyclization Bromination.

Route 2: [3+2] Cycloaddition with a Brominated Building Block

This alternative approach introduces the bromine atom early in the synthesis by utilizing a brominated C2-synthon in a [3+2] cycloaddition reaction with an N-aminopyridinium salt. This is followed by the reduction of the resulting aromatic pyridine ring to the desired tetrahydropyridine. This route can be more convergent and may offer advantages in terms of overall step count.

Experimental Protocol: Route 2

Step 2a: Synthesis of 3-Bromo-pyrazolo[1,5-a]pyridine

This protocol is based on the [3+2] cycloaddition of N-aminopyridinium salts with bromoalkynes[2].

  • To a solution of an N-aminopyridinium salt (1.0 eq) and a bromoalkyne (e.g., 1-bromo-2-trimethylsilylacetylene) (1.1 eq) in a suitable solvent like acetonitrile, a base such as lithium tert-butoxide (1.1 eq) is added.

  • The reaction mixture is heated in a sealed vessel at 100 °C for 12 hours.

  • After cooling, the reaction is quenched, and the product is extracted.

  • Purification by column chromatography yields the 3-Bromo-pyrazolo[1,5-a]pyridine.

Step 2b: Catalytic Hydrogenation

The reduction of the pyridine ring can be achieved by standard catalytic hydrogenation.

  • 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 eq) is dissolved in a solvent such as methanol or ethanol.

  • A hydrogenation catalyst, for example, Palladium on carbon (10 mol%), is added.

  • The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus.

  • The reaction is shaken at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the crude product.

  • Purification by column chromatography or recrystallization provides the final product, this compound.

Mechanistic Considerations

The core of this route is the [3+2] cycloaddition reaction between the N-aminopyridinium ylide (formed in situ from the N-aminopyridinium salt and base) and the bromoalkyne. This concerted or stepwise cycloaddition directly constructs the 3-brominated pyrazolo[1,5-a]pyridine core. The subsequent hydrogenation is a well-established method for the saturation of aromatic nitrogen-containing heterocycles.

Route 2: Workflow Diagram

Route 2 Workflow start1 N-Aminopyridinium Salt step2a Step 2a: [3+2] Cycloaddition start1->step2a start2 Bromoalkyne start2->step2a intermediate 3-Bromo-pyrazolo[1,5-a]pyridine step2a->intermediate step2b Step 2b: Catalytic Hydrogenation (H2, Pd/C) intermediate->step2b product This compound step2b->product

Caption: Synthetic workflow for Route 2: [3+2] Cycloaddition approach.

Comparative Analysis

ParameterRoute 1: Post-Cyclization BrominationRoute 2: [3+2] Cycloaddition
Number of Steps 32
Starting Materials 2-Methylpiperidine, DPPH, NIS, NBSN-Aminopyridinium salt, Bromoalkyne
Overall Yield Moderate (Potentially lower due to more steps)Good to Excellent (More convergent)
Scalability Potentially challenging due to multiple steps and purificationsMore amenable to scale-up
Key Challenges Synthesis and handling of N-amino-2-methylpiperidine, regioselectivity of brominationAvailability and stability of bromoalkynes, high-pressure hydrogenation
Flexibility Allows for the synthesis of the unsubstituted coreDirectly yields the brominated aromatic precursor
Safety Considerations Use of oxidizing agents (NIS)High-pressure hydrogenation requires specialized equipment

Discussion and Recommendation

Both routes present viable pathways to the target molecule, each with distinct advantages and disadvantages.

Route 1 is a more linear approach. While it involves more steps, the individual transformations are generally well-understood. The main challenge lies in the initial N-amination and cyclization, for which specific literature precedence for this exact substrate is sparse. However, the final bromination step is likely to be high-yielding and regioselective. This route is particularly attractive if the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is also a target of interest.

Route 2 is a more convergent and elegant approach. The direct construction of the 3-brominated aromatic core in a single step is highly efficient. The subsequent hydrogenation is a standard procedure, although it requires specialized equipment for high-pressure reactions. The availability of the starting bromoalkyne may be a consideration. Overall, for the dedicated synthesis of the target molecule, Route 2 is likely to be more efficient in terms of step economy and overall yield.

Recommendation: For research and development purposes where efficiency and a direct route to the final product are paramount, Route 2 is the recommended approach . Its convergent nature is likely to lead to a higher overall yield and simpler purification of the final product. However, if access to the unsubstituted heterocyclic core is also desired, or if specialized hydrogenation equipment is not available, Route 1 provides a solid, albeit longer, alternative.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct synthetic strategies. The choice between a post-cyclization bromination (Route 1) and a [3+2] cycloaddition with a brominated synthon followed by reduction (Route 2) will depend on the specific project goals, available resources, and desired scale of the synthesis. This guide provides the necessary information for researchers to make an informed decision and to proceed with a well-grounded synthetic plan.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Novel Drug Candidates

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As a potential building block or active pharmaceutical ingredient (API), its purity is of paramount importance. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection and experimental design, offering a practical framework for ensuring the quality of this promising molecule.

Anticipating the Unknown: Potential Impurities and Degradants

A robust purity assessment begins with a theoretical consideration of potential impurities. For this compound, impurities can generally be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from the synthetic route. Isomeric byproducts are also a key consideration in heterocyclic synthesis.

  • Degradation Products: The molecule's stability under various environmental conditions (e.g., heat, light, humidity, and pH variations) can lead to the formation of degradants.[1][2][3][4][5] Forced degradation studies are essential to identify these potential degradation products and to develop stability-indicating analytical methods.[1][2][3][4][5]

Orthogonal Approaches to Purity Determination: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, orthogonal approach is recommended. Here, we compare three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6] For a non-volatile, polar heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of the stationary phase, which provides good retention for moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to protonate the basic nitrogen atoms in the heterocyclic ring, reducing peak tailing. UV detection is suitable due to the presence of the chromophoric pyrazole ring system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
PeakRetention Time (min)Area (%)Identification
14.20.3Starting Material 1
26.80.5Isomeric Byproduct
315.198.9This compound
418.30.3Unknown Impurity

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this hypothetical analysis, the purity is 98.9%.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile. Mix and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program and record the chromatogram for 35 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts.[7][8][9][10][11]

Causality Behind Experimental Choices: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen for its versatility in separating a wide range of organic compounds. The temperature gradient is designed to elute volatile solvents at lower temperatures and the main analyte and less volatile impurities at higher temperatures. Mass spectrometry detection provides definitive identification of the separated components based on their mass spectra.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 35-400 amu
Injection Volume 1 µL (split 20:1)
Sample Preparation 10 mg/mL in Dichloromethane
Retention Time (min)Compound IdentifiedArea (%)
3.1Dichloromethane(Solvent)
8.5Toluene0.02
17.2This compound>99.9 (relative to volatiles)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a GC vial.

    • Add 1 mL of dichloromethane and cap the vial.

  • GC-MS Run:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Run the specified oven temperature program.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify residual solvents using a pre-established calibration curve if necessary.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

qNMR has emerged as a powerful, non-destructive technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[12][13][14][15][16] It provides an orthogonal assessment to chromatographic methods.[15] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]

Causality Behind Experimental Choices: A high-purity, stable internal standard with non-overlapping signals is crucial. Maleic acid is a good choice as its vinylic proton signal appears in a clear region of the spectrum. A deuterated solvent that dissolves both the analyte and the internal standard is required. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is critical for accurate quantification.

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Acid (high purity)
Pulse Program Standard 1D proton with a 30° pulse angle
Relaxation Delay (D1) 30 s
Number of Scans 16
ParameterValue
Weight of Sample 20.5 mg
Weight of Internal Standard (IS) 10.2 mg
Molecular Weight of Sample 201.07 g/mol
Molecular Weight of IS 116.07 g/mol
Integral of Sample Signal (2H) 1.85
Integral of IS Signal (2H) 2.00
Number of Protons (Sample) 2
Number of Protons (IS) 2
Calculated Purity 98.6 %

Purity Formula: Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

Where: I = Integral, N = Number of protons, MW = Molecular weight, m = mass, P_IS = Purity of Internal Standard (assumed 100% for this example).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample and ~10 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using the specified parameters, ensuring a long relaxation delay.

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the formula above.

Ensuring Method Specificity: Forced Degradation Studies

To develop a truly stability-indicating method, particularly for HPLC, forced degradation studies are essential.[1][2][3][4][5] These studies deliberately stress the compound to generate potential degradation products.[1][2][3][4][5] The goal is to achieve 5-20% degradation.[1][4] The analytical method is then used to demonstrate that the degradation products are well-separated from the main peak, ensuring the method's specificity as per ICH guidelines.[17][18][19][20]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B.[4]

After exposure, the samples are analyzed by the developed HPLC method to assess for new peaks and ensure peak purity of the main analyte peak.

Visualizing the Workflow: A Comprehensive Purity Assessment Strategy

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_validation Method Validation & Final Assessment Synthesized_Compound Synthesized Batch of This compound HPLC HPLC-UV Analysis (Relative Purity, Impurity Profile) Synthesized_Compound->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Synthesized_Compound->GCMS qNMR qNMR Analysis (Absolute Purity) Synthesized_Compound->qNMR Forced_Degradation Forced Degradation Studies HPLC->Forced_Degradation Develop Stability- Indicating Method Final_Purity Final Purity Assessment (Combination of Orthogonal Data) HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity Method_Validation Method Specificity Check (ICH Q2(R1)) Forced_Degradation->Method_Validation Method_Validation->Final_Purity

Caption: Workflow for Purity Assessment.

Summary and Recommendations

The purity assessment of this compound requires a multifaceted approach.

  • HPLC is the primary tool for determining relative purity and profiling non-volatile impurities. Its method must be validated for specificity through forced degradation studies.

  • GC-MS is essential for identifying and quantifying volatile impurities and residual solvents, which are often missed by HPLC.

  • qNMR provides a valuable orthogonal method for determining absolute purity, serving as an excellent cross-validation for chromatographic techniques.

By employing these complementary methods, researchers can establish a comprehensive purity profile, ensuring the quality and reliability of this compound for its intended application in drug discovery and development. This rigorous analytical characterization is a non-negotiable step towards advancing new chemical entities from the laboratory to potential clinical use.

References

A Comparative Guide to the Efficacy of Tetrahydropyrazolo[1,5-a]pyridine and Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of potent and selective kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. The privileged scaffold of tetrahydropyrazolo[1,5-a]pyridine and its bioisosteres has emerged as a fertile ground for the design of novel therapeutics. This guide provides a comparative analysis of the efficacy of inhibitors built around the tetrahydropyrazolo[1,5-a]pyridine and the closely related tetrahydropyrazolo[1,5-a]pyrazine core, with a focus on their application as inhibitors of Extracellular signal-regulated kinase 2 (ERK2) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, respectively. Through a detailed examination of their structure-activity relationships (SAR), in vitro efficacy, and the methodologies used for their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these important inhibitor classes.

Introduction: The Versatility of the Tetrahydropyrazolo Scaffold

The tetrahydropyrazolo[1,5-a]pyridine and its pyrazine counterpart represent a class of bicyclic heteroaromatic scaffolds that have garnered significant interest in medicinal chemistry. Their rigidified structure, coupled with the strategic placement of nitrogen atoms, provides a versatile framework for creating compounds that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This inherent characteristic makes them ideal starting points for the development of potent and selective kinase inhibitors.

This guide will delve into two distinct case studies:

  • Tetrahydropyrazolo[1,5-a]pyridine-based inhibitors of ERK2 , a critical node in the MAPK signaling pathway.

  • Tetrahydropyrazolo[1,5-a]pyrazine-based inhibitors of ATR , a key regulator of the DNA damage response (DDR).

By comparing the development and efficacy of inhibitors for these two distinct kinase targets, we can elucidate the broader principles of designing effective therapeutics based on these privileged scaffolds.

Comparative Efficacy of Tetrahydropyrazolo-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is a multifactorial property, primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following sections present a comparative overview of the in vitro efficacy of representative inhibitors from the two classes.

Tetrahydropyrazolo[1,5-a]pyridine-Based ERK2 Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. ERK2 is a key component of this pathway, and its aberrant activation is a hallmark of many cancers. The development of ERK2 inhibitors has been a major focus of oncology research. A series of tetrahydro-pyrazolopyridine based compounds have been identified as potent inhibitors of ERK2.[1]

Compound IDModifications to the Core ScaffoldERK2 IC50 (μM)Ligand Efficiency (LE)
Lead Fragment Initial hit from fragment screening2000.33
Compound A Elaboration of fragment with a lipophilic aryl-Tyr interaction0.020.35
Compound B Cleavage of the lipophilic moiety and formation of a polar contact0.080.45

Table 1: In vitro efficacy of representative tetrahydropyrazolo[1,5-a]pyridine-based ERK2 inhibitors. Data extracted from a study on the structure-based design of ERK2 inhibitors.[1]

The optimization of the initial fragment hit led to a significant improvement in potency, with Compound A demonstrating a 10,000-fold increase in ERK2 inhibition.[1] Subsequent structural modifications, aimed at improving physicochemical properties, resulted in Compound B, which, while slightly less potent than Compound A, exhibited a superior ligand efficiency, indicating a more optimal binding interaction with the target.[1]

Tetrahydropyrazolo[1,5-a]pyrazine-Based ATR Inhibitors

ATR is a master regulator of the cellular response to DNA replication stress.[2] In many cancers with a defective G1 checkpoint, there is an increased reliance on the ATR-mediated S and G2 checkpoints for DNA repair, making ATR an attractive target for synthetic lethality approaches.[2] A series of tetrahydropyrazolo[1,5-a]pyrazines (THPP) have been developed as potent and selective ATR inhibitors.[2]

Compound IDModifications to the Core ScaffoldATR IC50 (nM)pChk1 Cellular IC50 (nM)Kinase Selectivity (over PI3Kα)
HTS Hit 1 Initial High-Throughput Screening hit>10,000-0.02
Compound 2 Addition of a 7-azaindole group<0.5440.5
Compound 7 Saturation of a phenyl ring and addition of a 6-chloro to the azaindole0.437>4000

Table 2: In vitro efficacy and selectivity of representative tetrahydropyrazolo[1,5-a]pyrazine-based ATR inhibitors. Data extracted from a study on the structure-based design of ATR inhibitors.[2]

The initial hit from a high-throughput screen was a weak ATR inhibitor with poor selectivity.[2] Through structure-based design, Compound 2 was developed with sub-nanomolar potency against ATR and good cellular activity.[2] However, it still exhibited significant off-target activity against PI3Kα.[2] Further optimization, including the saturation of a phenyl ring to increase the fraction of sp3 hybridized carbons (Fsp3) and the addition of a chlorine atom, led to Compound 7, which maintained high potency and demonstrated excellent selectivity over other PIKK family members.[2]

Signaling Pathways and Experimental Workflows

A thorough understanding of the underlying biological pathways and the experimental methods used to assess inhibitor efficacy is crucial for the interpretation of the presented data.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus to regulate gene expression.

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK/ERK signaling pathway.

ATR-Mediated DNA Damage Response Pathway

The ATR pathway is activated in response to single-stranded DNA, which can arise from various forms of DNA damage and replication stress.

ATR_Pathway DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation CHK1 CHK1 ATR Activation->CHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Kinase_Assay_Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Kinase and Inhibitor Add Kinase and Inhibitor Compound Dilution->Add Kinase and Inhibitor Pre-incubation Pre-incubation Add Kinase and Inhibitor->Pre-incubation Initiate Reaction with ATP/Substrate Initiate Reaction with ATP/Substrate Pre-incubation->Initiate Reaction with ATP/Substrate Kinase Reaction Kinase Reaction Initiate Reaction with ATP/Substrate->Kinase Reaction Stop Reaction and Deplete ATP Stop Reaction and Deplete ATP Kinase Reaction->Stop Reaction and Deplete ATP ADP to ATP Conversion ADP to ATP Conversion Stop Reaction and Deplete ATP->ADP to ATP Conversion Luminescence Detection Luminescence Detection ADP to ATP Conversion->Luminescence Detection Data Analysis (IC50) Data Analysis (IC50) Luminescence Detection->Data Analysis (IC50)

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Kinase Inhibitor Development

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] Derivatives of scaffolds like 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine are designed to exploit the ATP-binding site of specific protein kinases, aiming to halt the aberrant signaling that drives disease. However, the high degree of conservation in the ATP-binding pocket across the human kinome—comprising over 500 members—presents a significant challenge: the potential for cross-reactivity.[2]

An inhibitor binding to unintended "off-target" kinases can lead to unexpected toxicities or, in some cases, serendipitous therapeutic effects (polypharmacology).[2][3] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a characterization step but a cornerstone of preclinical development. It is essential for building a comprehensive understanding of a compound's mechanism of action and predicting its safety profile.[4]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of novel kinase inhibitors, using the this compound scaffold as a representative example. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data.

Pillar 1: Large-Scale Biochemical Profiling for a Kinome-Wide View

The initial and most crucial step in understanding a compound's selectivity is to assess its binding affinity against a large, representative panel of kinases. This provides a broad, unbiased map of potential interactions across the kinome.

Featured Technology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is an industry-standard method that quantifies compound-kinase interactions in a high-throughput format.[5][6] The assay is ATP-independent, which is a critical advantage as it measures the true thermodynamic dissociation constant (Kd) rather than an IC₅₀ value, which can be influenced by the ATP concentration in enzymatic assays.[6][7]

Principle of the Assay: The core of the method is a competition binding assay. A test compound is incubated with a specific kinase that is tagged with DNA. This mixture is then applied to an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using highly sensitive qPCR of the DNA tag. A lower amount of detected kinase signifies a stronger interaction with the test compound.[7]

cluster_assay KINOMEscan™ Principle Kinase DNA-Tagged Kinase Bead Immobilized Ligand (Solid Support) Kinase->Bead Competition for Binding Site Compound Test Compound (e.g., Pyrazolopyridine Derivative) Compound->Kinase Binding Interaction qPCR Quantification via qPCR Bead->qPCR Measure Unbound Kinase

Caption: KINOMEscan™ workflow illustrating competitive binding.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Screening Concentration: For an initial survey (e.g., scanMAX panel), the compound is typically tested at a single high concentration, such as 1 µM or 10 µM, against a panel of over 450 kinases.[6][8] This choice is a balance between sensitivity and cost, designed to capture all physiologically relevant interactions.

  • Assay Execution (Automated):

    • The test compound is incubated with the DNA-tagged kinases.

    • The mixture is passed over the immobilized ligand beads.

    • Wash steps are performed to remove non-bound components.

    • The amount of kinase bound to the beads is quantified by qPCR.[7]

  • Data Analysis: Results are often expressed as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding. A common threshold for a "hit" is <35% or <10% Control.

  • Follow-up Kd Determination: For all identified hits, a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).[5] This provides a quantitative measure of binding affinity.

Data Presentation and Interpretation

The data from a kinome scan is best visualized using a TREEspot™ dendrogram, which maps the hits onto a phylogenetic tree of the human kinome. For direct comparison, a tabular format is essential.

Table 1: Hypothetical KINOMEscan™ Data for Two Pyrazolopyridine Derivatives

Kinase TargetDerivative A (% Control @ 1µM)Derivative B (% Control @ 1µM)Kd (nM) - Derivative BPrimary Cellular Process
SRC 0.5 1.2 0.8 Cell Proliferation, Survival, Migration
ABL1 65.2 0.8 0.5 Cell Differentiation, Adhesion
LCK2.535.1>1000T-cell Activation
FYN3.142.8>1000Signal Transduction
DDR1 85.4 8.9 75 Cell Adhesion, Matrix Remodeling
NQO292.19.598Oxidoreductase Activity

Data is hypothetical for illustrative purposes.

Interpretation:

  • Derivative A shows high selectivity for SRC family kinases (SRC, LCK, FYN).

  • Derivative B , while potent against SRC, exhibits significant cross-reactivity with ABL1 and the off-target kinases DDR1 and NQO2.[9] This polypharmacology would require further investigation to determine if it is beneficial or detrimental. The high affinity for ABL1, in particular, could be a source of side effects.[2]

Pillar 2: Cellular Target Engagement for In-Context Validation

While biochemical assays are excellent for identifying potential interactions, they do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm direct target engagement in intact cells or tissues.[10][11]

Featured Technology: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA® is based on the principle of ligand-induced thermal stabilization.[12] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm). In a typical CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[12][13]

cluster_workflow CETSA® Experimental Workflow Start Treat Intact Cells (Vehicle vs. Compound) Heat Apply Heat Gradient (e.g., 40°C to 70°C) Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble & Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Quantify Result Generate Melting Curves & Determine Thermal Shift (ΔTm) Quantify->Result

Caption: Step-by-step workflow for a CETSA® experiment.

Experimental Protocol: CETSA® for SRC Target Engagement
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing SRC) to ~80% confluency. Treat cells with the pyrazolopyridine derivative (e.g., 1 µM Derivative A) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.[13]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble SRC protein in each sample using Western blotting with an anti-SRC antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity at each temperature to the 40°C sample. Plot the percentage of soluble protein versus temperature to generate melting curves and determine the thermal shift.

Table 2: Hypothetical CETSA® Data for SRC Engagement by Derivative A

Temperature (°C)Soluble SRC (% of 40°C) - VehicleSoluble SRC (% of 40°C) - Derivative A (1µM)
40100100
4698100
508599
5448 (Tm)92
581575
62551 (Tm)
64<230

Interpretation: The apparent melting temperature (Tm) of SRC in vehicle-treated cells is ~54°C. In cells treated with Derivative A, the Tm shifts significantly to ~62°C. This positive thermal shift provides strong evidence that Derivative A directly binds to and stabilizes SRC in a cellular context.[14]

Pillar 3: Unbiased Proteomic Approaches for Off-Target Discovery

While large kinase panels are extensive, they are not exhaustive. Furthermore, a compound may bind to non-kinase proteins with structural similarities in their binding pockets. Chemical proteomics provides an unbiased method to identify both known and unanticipated cellular targets.[9][15]

Featured Technology: Kinobeads Affinity Chromatography

Principle of the Assay: This technique uses broad-spectrum, immobilized kinase inhibitors (kinobeads) as an affinity matrix to capture a large portion of the cellular kinome from a cell lysate.[16] In a competitive binding experiment, the cell lysate is pre-incubated with the free test compound. The compound will bind to its cellular targets, preventing them from subsequently binding to the kinobeads. The proteins captured by the beads are then identified and quantified using mass spectrometry. Proteins that show reduced binding to the beads in the presence of the test compound are identified as its targets.[17]

Experimental Protocol: Competitive Pull-Down with Kinobeads
  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of the pyrazolopyridine derivative (e.g., 0.1 µM to 10 µM) or a vehicle control for 1 hour.

  • Affinity Capture: Add the kinobeads slurry to each lysate and incubate to allow for the capture of unbound kinases.

  • Wash and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Calculate the dose-dependent reduction in binding for each protein to identify high-affinity targets of the test compound.

Table 3: Hypothetical Chemical Proteomics Hits for Derivative B

Protein TargetUniProt IDProtein FamilyFold Change (1µM vs Vehicle)Interpretation
SRCP12931Tyrosine Kinase0.08Confirmed on-target
ABL1P00519Tyrosine Kinase0.11Confirmed on-target
DDR1Q08345Tyrosine Kinase0.35Confirmed off-target from KINOMEscan
FECH P22830Lyase (Ferrochelatase) 0.41 Novel, non-kinase off-target

Data is hypothetical for illustrative purposes.

Interpretation: The chemical proteomics data confirms the expected binding to SRC and ABL1. Crucially, it identifies Ferrochelatase (FECH) as a novel, non-kinase off-target. Binding to FECH has been linked to the phototoxicity observed with some kinase inhibitors, such as vemurafenib.[3] This finding is critical for the safety assessment of Derivative B and would have been missed by kinase-centric assays.

Conclusion: A Triangulated Approach to Selectivity Profiling

The cross-reactivity profiling of a novel kinase inhibitor, such as a this compound derivative, is a complex but essential undertaking. No single method provides a complete picture. A robust and reliable strategy relies on the triangulation of data from orthogonal approaches:

  • Biochemical Screening (KINOMEscan™): Provides a comprehensive, kinome-wide view of potential interactions and allows for quantitative comparison of binding affinities.

  • Cellular Target Engagement (CETSA®): Validates that the compound binds to its intended target within the physiological context of a living cell.

  • Chemical Proteomics (Kinobeads): Offers an unbiased search for both kinase and non-kinase off-targets that may be missed by panel-based screens.

By integrating the insights from these distinct but complementary methodologies, researchers can build a high-confidence selectivity profile. This comprehensive understanding is paramount for rational lead optimization, predicting potential safety liabilities, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS No. 1196155-47-1). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure a safe and efficient laboratory environment. The following protocols are synthesized from available safety data for the compound and its structural analogs, providing a robust framework for its use in research and development.

Hazard Assessment and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on available data, this compound is classified as follows[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification is consistent with structurally similar compounds, such as 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, which exhibits the same hazard profile[2]. The presence of the brominated heterocyclic scaffold necessitates a cautious approach to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to mitigate the identified risks. The selection of appropriate PPE should be a conscious, risk-assessed process.

Core PPE Requirements
Protection TypeSpecific RequirementRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To prevent direct contact with the eyes, which can cause serious irritation[1][2]. Standard safety glasses do not provide a sufficient seal against splashes or vapors.
Hand Protection Nitrile gloves are recommended. Ensure to check for breakthrough times and dispose of gloves immediately after contamination.To protect against skin contact and irritation[1][2]. Prolonged skin contact may lead to dermatitis[3].
Body Protection A standard laboratory coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is advised.To prevent contamination of personal clothing[2][4].
Respiratory Protection All handling of solid or solutions of the compound should be conducted within a certified chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation[1][2].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_environment Work Environment Start Handling 3-Bromo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine? CheckQuantity Small scale (<1g) or large scale? Start->CheckQuantity CheckSplash Risk of splash or aerosol generation? CheckQuantity->CheckSplash Both Scales BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles CheckSplash->BasePPE Low Risk EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron CheckSplash->EnhancedPPE High Risk FumeHood Work in a Certified Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designated Area: Always handle this compound in a designated area within a chemical fume hood to prevent cross-contamination.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing: If handling the solid form, weigh the compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.

During the Reaction
  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

  • Monitoring: Regularly inspect the reaction setup for any leaks or signs of pressure build-up.

  • Avoid Contact: Do not touch any part of the reaction setup with gloved hands that may have been contaminated. Change gloves frequently, especially after handling the pure compound.

Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware of any potential exotherms or gas evolution.

  • Solvent Removal: If using a rotary evaporator, ensure the vacuum trap is functioning correctly to capture any volatile components.

  • Chromatography: When performing column chromatography, do so in the fume hood and take care to avoid splashing when packing the column and loading the sample.

Emergency Procedures

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the lab manager.

  • Contain: For small spills, contain the material with an inert absorbent material like sand or vermiculite[5]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize and Clean: Once absorbed, collect the material into a suitable, labeled container for disposal. Decontaminate the area with an appropriate cleaning agent.

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][6].

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[2].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[2][7].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][6].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, it must be disposed of as hazardous waste.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, weighing boats, and absorbent materials from spills, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and waste from the reaction work-up should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

The disposal of brominated compounds is of particular environmental concern, and all waste must be handled by an approved waste disposal plant[2][7].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.